2-Chloro-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCXCBCDXVFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208125 | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-58-1 | |
| Record name | 2-Chloro-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA5DA6ETV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-2-methylpropanoic Acid
CAS Number: 594-58-1 Synonyms: α-Chloroisobutyric acid, 2-Chloro-2-methylpropionic acid
This technical guide provides a comprehensive overview of 2-Chloro-2-methylpropanoic acid, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on experimental procedures and data presentation.
Physicochemical Properties
This compound is a halogenated carboxylic acid.[1] Its physical state is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[1] It is soluble in water and common organic solvents.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 594-58-1 | [2] |
| Molecular Formula | C₄H₇ClO₂ | [1][2] |
| Molecular Weight | 122.55 g/mol | [1][2] |
| Melting Point | 27-31 °C | [3] |
| Boiling Point | 77 °C at 10 mmHg | [4] |
| Density | 1.249 g/mL at 25 °C | [4] |
| InChI Key | MYCXCBCDXVFXNE-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C(=O)O)Cl | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2][5] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the alpha-halogenation of isobutyric acid. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction
Objective: To synthesize this compound from isobutyric acid.
Materials:
-
Isobutyric acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas
-
Anhydrous conditions
-
Round-bottom flask with reflux condenser and gas inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, place isobutyric acid and a catalytic amount of red phosphorus or a stoichiometric amount of PCl₃. Slowly add thionyl chloride while stirring in a fume hood. Heat the mixture gently under reflux until the evolution of HCl and SO₂ gas ceases. This forms the intermediate, isobutyryl chloride.
-
Chlorination: While maintaining a gentle reflux, bubble dry chlorine gas through the isobutyryl chloride mixture. The reaction is typically irradiated with UV light to facilitate radical chlorination at the alpha-position. Monitor the reaction progress by gas chromatography (GC) or ¹H NMR to observe the formation of the desired product.
-
Hydrolysis: Once the chlorination is complete, cool the reaction mixture. Slowly and carefully add water to the flask to hydrolyze the 2-chloro-2-methylpropanoyl chloride to this compound. This step is highly exothermic and will release HCl gas.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthesis of this compound.
Chemical Reactivity and Applications
The presence of both a carboxylic acid and a tertiary alkyl chloride makes this molecule a versatile building block in organic synthesis. It serves as a precursor in the production of herbicides and pharmaceuticals.[1][6]
Application in Herbicide Synthesis
This compound is used in the preparation of substituted thiophenyluracils, which are known to possess herbicidal properties.[6] The reaction typically involves the esterification of the carboxylic acid followed by nucleophilic substitution of the chlorine atom.
Caption: Role as a building block in herbicide synthesis.
Spectroscopic Characterization
Characterization of this compound is typically performed using NMR, IR, and mass spectrometry.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the two methyl groups (approx. 1.8 ppm). A broad singlet for the carboxylic acid proton (highly variable, >10 ppm). |
| ¹³C NMR | A signal for the methyl carbons (approx. 30 ppm), a signal for the quaternary carbon bearing the chlorine (approx. 70 ppm), and a signal for the carbonyl carbon (approx. 175 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch (approx. 1700 cm⁻¹). A C-Cl stretch (approx. 600-800 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 122 and 124 in a ~3:1 ratio, characteristic of a single chlorine atom. Fragmentation would likely show loss of Cl (m/z 87) and COOH (m/z 77). |
Experimental Protocol: Compound Characterization
Objective: To confirm the structure and purity of synthesized this compound.
Materials:
-
Synthesized product
-
Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR
-
KBr pellets or salt plates for IR
-
GC-MS system
Procedure:
-
NMR Spectroscopy: Dissolve a small sample of the product in an appropriate deuterated solvent. Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.
-
IR Spectroscopy: Place a thin film of the liquid sample between salt plates or prepare a KBr pellet if the sample is solid. Obtain the IR spectrum to identify key functional groups.
-
Mass Spectrometry: Inject a dilute solution of the sample into a GC-MS system to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Caption: Workflow for analytical characterization.
Safety and Toxicology
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]
Table 3: GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H318 | Causes serious eye damage | [2] |
| H332 | Harmful if inhaled | [2] |
| H412 | Harmful to aquatic life with long lasting effects | [2] |
It is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[1] All work should be conducted in a well-ventilated fume hood.[1] Exposure can cause irritation to the skin, eyes, and respiratory system.[1]
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 594-58-1 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2-methylpropanoic acid, a valuable building block in organic synthesis. This document details the most plausible synthetic route, experimental protocols, and relevant quantitative data, tailored for professionals in research and development.
Introduction
This compound, also known as α-chloroisobutyric acid, is a halogenated carboxylic acid with significant applications in the synthesis of various organic compounds, including pharmaceuticals and herbicides. Its structure, featuring a chlorine atom at the alpha position to the carboxyl group, makes it a reactive intermediate for further chemical modifications.
Core Synthesis Pathway: Hell-Volhard-Zelinsky Reaction
The most prominent and well-established method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction facilitates the substitution of an α-hydrogen of a carboxylic acid with a halogen. In the context of synthesizing this compound, the starting material is 2-methylpropanoic acid (isobutyric acid).
The overall transformation is as follows:
2-Methylpropanoic Acid → this compound
The reaction typically proceeds via an acid halide intermediate, which is formed in situ. For chlorination, a chlorinating agent such as chlorine gas is used in the presence of a phosphorus catalyst, like phosphorus trichloride (PCl₃) or red phosphorus.
Reaction Mechanism
The mechanism of the Hell-Volhard-Zelinsky reaction for the chlorination of 2-methylpropanoic acid can be summarized in the following steps:
-
Formation of the Acid Chloride: 2-Methylpropanoic acid reacts with the phosphorus trihalide (formed in situ from red phosphorus and chlorine, or added directly) to form 2-methylpropanoyl chloride.
-
Enolization: The 2-methylpropanoyl chloride tautomerizes to its enol form.
-
α-Chlorination: The enol tautomer, being electron-rich at the α-carbon, reacts with chlorine to introduce a chlorine atom at the alpha position, forming 2-chloro-2-methylpropanoyl chloride.
-
Hydrolysis: The resulting 2-chloro-2-methylpropanoyl chloride is then hydrolyzed during the workup to yield the final product, this compound.
Experimental Protocols
Synthesis of this compound from 2-Methylpropanoic Acid
Materials:
-
2-Methylpropanoic acid (Isobutyric acid)
-
Red phosphorus
-
Chlorine gas
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Dropping funnel
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel, place 2-methylpropanoic acid and a catalytic amount of red phosphorus.
-
Chlorination: While stirring, slowly bubble chlorine gas through the mixture. The reaction is typically initiated by gentle heating. The reaction progress can be monitored by the disappearance of the red phosphorus and changes in the reaction mixture's color and density.
-
Formation of Acid Chloride: The reaction will form 2-chloro-2-methylpropanoyl chloride as an intermediate.
-
Hydrolysis (Work-up): Once the reaction is deemed complete, the crude 2-chloro-2-methylpropanoyl chloride is carefully and slowly added to an excess of cold water with vigorous stirring. This will hydrolyze the acid chloride to the desired this compound.
-
Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent like dichloromethane.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be further purified by distillation under reduced pressure.
Safety Precautions: This reaction involves hazardous materials, including chlorine gas and phosphorus compounds, and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Quantitative Data
Quantitative data for the specific synthesis of this compound is scarce in the public domain. However, data from related α-chloroalkanoic acid syntheses can provide an expected range for yield and purity.
| Parameter | Expected Value | Notes |
| Yield | 60-80% | The yield can be influenced by reaction conditions such as temperature, reaction time, and the efficiency of the work-up procedure. |
| Purity | >95% | Purity is typically determined after purification by distillation. Purity can be assessed using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Boiling Point | Not available | The boiling point of the final product under reduced pressure is a key parameter for its purification and identification. |
| Melting Point | Not available | The melting point can be used as an indicator of purity for the solid product. |
Mandatory Visualizations
Signaling Pathway: Hell-Volhard-Zelinsky Reaction Mechanism
References
A Technical Guide to the Spectral Analysis of 2-Chloro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-chloro-2-methylpropanoic acid (C₄H₇ClO₂). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound across various analytical techniques. These predictions are derived from the known effects of the functional groups present in the molecule: a carboxylic acid, a quaternary carbon, and a tertiary alkyl chloride.
Table 1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring two main signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.8 - 2.2 | Singlet | 6H | -CH₃ | The two methyl groups are chemically equivalent and are deshielded by the adjacent chlorine atom and carboxylic acid group. |
| ~10 - 13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad signal in this downfield region and is exchangeable with D₂O.[1][2] |
Table 2: Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~25 - 35 | Primary (CH₃) | C3, C4 | The equivalent methyl carbons are shifted downfield due to the proximity of the electronegative chlorine and carbonyl group. |
| ~65 - 75 | Quaternary (C) | C2 | This quaternary carbon is significantly deshielded by the directly attached chlorine atom and the carboxyl group.[3][4][5] |
| ~175 - 185 | Quaternary (C=O) | C1 | The carbonyl carbon of a saturated aliphatic carboxylic acid typically resonates in this downfield region.[6][7] |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional group.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |
| 2500 - 3300 | O-H stretch | A very broad and strong absorption band, characteristic of the hydrogen-bonded carboxylic acid dimer.[6][8][9][10][11] |
| ~1710 | C=O stretch | A strong and sharp absorption, typical for the carbonyl group of a saturated carboxylic acid dimer.[6][8][9][10][11] |
| ~1210-1320 | C-O stretch | A medium to strong absorption.[10] |
| ~700-800 | C-Cl stretch | A weak to medium absorption. |
Table 4: Predicted Mass Spectrometry (MS) Data
In electron ionization mass spectrometry (EI-MS), the molecular ion peak is expected. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
| m/z Value | Interpretation | Rationale |
| 122/124 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 107/109 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 87 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 77 | [M - COOH]⁺ | Loss of the carboxyl group.[12] |
| 45 | [COOH]⁺ | Carboxyl fragment.[12] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH peak should disappear.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C and the presence of a quaternary carbon.[3]
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
-
Place the sample in the spectrometer and record the spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source.
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector will record the abundance of each ion.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis and structure elucidation of a compound like this compound.
Caption: Logical workflow for spectral analysis and structure elucidation.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. echemi.com [echemi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the FTIR Analysis of 2-Chloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-chloroisobutyric acid. This document details the expected vibrational modes, presents a structured summary of characteristic infrared absorptions, outlines detailed experimental protocols for sample analysis, and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Introduction to 2-Chloroisobutyric Acid
2-Chloroisobutyric acid, also known as 2-chloro-2-methylpropanoic acid, is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. Its structure features a carboxylic acid functional group and a chlorine atom attached to the tertiary carbon of the isobutyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. FTIR spectroscopy is a powerful analytical technique for the characterization and quality control of 2-chloroisobutyric acid by identifying its key functional groups and providing a unique spectral fingerprint.
Expected Vibrational Analysis of 2-Chloroisobutyric Acid
Table 1: Expected FTIR Peak Assignments for 2-Chloroisobutyric Acid
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Carboxylic Acid (-COOH) | Strong, Broad |
| 2990 - 2940 | C-H stretching (asymmetric) | Methyl (-CH₃) | Medium to Strong |
| 2880 - 2860 | C-H stretching (symmetric) | Methyl (-CH₃) | Medium |
| 1760 - 1690 | C=O stretching | Carboxylic Acid (-COOH) | Strong |
| 1470 - 1450 | C-H bending (asymmetric) | Methyl (-CH₃) | Medium |
| 1390 - 1370 | C-H bending (symmetric) | Methyl (-CH₃) | Medium |
| 1320 - 1210 | C-O stretching | Carboxylic Acid (-COOH) | Strong |
| 950 - 910 | O-H bending (out-of-plane) | Carboxylic Acid (-COOH) | Medium, Broad |
| 800 - 600 | C-Cl stretching | Alkyl Halide (-CCl) | Medium to Strong |
Molecular Structure and Key Functional Groups
The diagram below illustrates the molecular structure of 2-chloroisobutyric acid, highlighting the principal functional groups that give rise to its characteristic infrared spectrum.
Caption: Key functional groups in 2-chloroisobutyric acid.
Experimental Protocols for FTIR Analysis
The acquisition of a high-quality FTIR spectrum of 2-chloroisobutyric acid can be achieved using several standard sampling techniques. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are commonly employed for solid samples.
Attenuated Total Reflectance (ATR) Method
This is often the simplest and fastest method for obtaining an FTIR spectrum of a solid or liquid sample.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Application:
-
Place a small amount of 2-chloroisobutyric acid powder directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The collected interferogram is automatically Fourier-transformed by the instrument software to produce the infrared spectrum.
-
If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Cleaning: Thoroughly clean the ATR crystal and press arm after analysis.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix of KBr.
Methodology:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of 2-chloroisobutyric acid and 100-200 mg of dry, spectroscopic grade KBr powder.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will process the interferogram to generate the final spectrum.
-
Perform a baseline correction if needed.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the FTIR analysis of a solid sample like 2-chloroisobutyric acid using the ATR method.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
solubility of 2-Chloro-2-methylpropanoic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2-Chloro-2-methylpropanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound, also known as 2-chloroisobutyric acid, is a halogenated carboxylic acid with the chemical formula C4H7ClO2.[1][2] Its structure, featuring both a polar carboxylic acid group and a nonpolar alkyl halide moiety, suggests a degree of solubility in a range of organic solvents. Understanding its solubility is critical for a variety of applications, including organic synthesis, reaction kinetics, purification processes, and formulation development in the pharmaceutical industry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H7ClO2 | [1][2][3] |
| Molecular Weight | 122.55 g/mol | [2][3][4] |
| CAS Number | 594-58-1 | [4][5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 31 °C | [6] |
| Boiling Point | 193 °C at 760 mmHg | [7] |
| Density | 1.217 g/cm³ | [7] |
Solubility of this compound in Organic Solvents
The principle of "like dissolves like" governs the solubility of this compound. The polar carboxylic acid group allows for hydrogen bonding and dipole-dipole interactions with polar solvents, while the nonpolar alkyl portion interacts favorably with nonpolar solvents through van der Waals forces. Consequently, it is expected to be soluble in a range of organic solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in various organic solvents. The following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) |
| Methanol | CH3OH | 5.1 | Data not available |
| Ethanol | C2H5OH | 4.3 | Data not available |
| Acetone | C3H6O | 5.1 | Data not available |
| Ethyl Acetate | C4H8O2 | 4.4 | Data not available |
| Dichloromethane | CH2Cl2 | 3.1 | Data not available |
| Toluene | C7H8 | 2.4 | Data not available |
| Hexane | C6H14 | 0.1 | Data not available |
| Diethyl Ether | C4H10O | 2.8 | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Oven
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered solution.
-
Place the volumetric flask in a fume hood and allow the solvent to evaporate slowly at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent has completely evaporated, place the flask in an oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Cool the flask to room temperature in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.
-
Determine the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) x 100
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The provided framework for data presentation and the detailed methodology will aid researchers in generating reliable solubility data, which is essential for the effective application of this compound in research and development. The principles of chemical structure and polarity remain the primary indicators for predicting its solubility behavior in different organic media.
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. 2-chloro-2-methylpropionic acid | CAS#:594-58-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 2-Chloro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-2-methylpropanoic acid, a halogenated carboxylic acid with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical properties, synonyms, synthesis protocols, and explores its potential biological activities, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Synonyms
This compound is a synthetic compound that is also known by several other names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing.
Common Synonyms:
-
2-Chloroisobutyric acid[1]
-
α-Chloroisobutyric acid[1]
-
2-Chloro-2-methylpropionic acid[1]
-
Chlorodimethylacetic acid
-
Propanoic acid, 2-chloro-2-methyl-[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO₂ | [1] |
| Molecular Weight | 122.55 g/mol | [1] |
| CAS Number | 594-58-1 | |
| Appearance | Colorless to pale yellow liquid or powder | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 193 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 1.217 g/cm³ | |
| Solubility | Soluble in water and organic solvents | [1] |
| pKa | Not available | |
| LogP | 1.08840 |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of isobutyric acid. The following protocol is a representative method based on established chemical principles.
Objective: To synthesize this compound via direct chlorination of isobutyric acid.
Materials:
-
Isobutyric acid (2-methylpropanoic acid)
-
Thionyl chloride (SOCl₂)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (initiator)
-
Dichloromethane (solvent)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyric acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours to ensure the complete conversion to isobutyryl chloride. The excess thionyl chloride can be removed by distillation.
-
Chlorination: To the crude isobutyryl chloride, add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide in dichloromethane. Reflux the mixture under an inert atmosphere for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude 2-chloro-2-methylpropionyl chloride is then carefully hydrolyzed by the slow addition of water.
-
Isolation: The final product, this compound, is then extracted with a suitable organic solvent, dried, and purified by vacuum distillation.
Safety Precautions: This synthesis involves corrosive and hazardous reagents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, its structural similarity to other branched-chain fatty acids suggests potential involvement in metabolic regulation, particularly in lipid metabolism. Branched-chain fatty acids have been shown to modulate immune and inflammatory pathways and can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.
Based on this, a plausible hypothesis is that this compound could act as a PPARα agonist. PPARα activation leads to the transcription of genes involved in fatty acid oxidation, thereby potentially influencing lipid levels.
Proposed Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway of this compound as a PPARα agonist.
Experimental Workflow for Investigating Biological Activity
To investigate the proposed biological activity, a structured experimental workflow is necessary. The following diagram outlines a potential workflow to assess the impact of this compound on lipid metabolism in a cellular model.
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. While its primary applications have been in chemical synthesis, its structural characteristics suggest a potential role in modulating metabolic pathways. The provided synthesis protocol offers a reliable method for its preparation, and the proposed biological signaling pathway and experimental workflow serve as a foundation for future research into its pharmacological effects. This guide provides essential information for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
Unveiling 2-Chloroisobutyric Acid: A Technical Guide to its Discovery and Scientific Journey
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and key scientific milestones of 2-chloroisobutyric acid, a significant molecule in organic synthesis. From its early preparations in the late 19th and early 20th centuries to its role as a crucial intermediate in the pharmaceutical industry, this document provides a comprehensive overview for researchers and professionals in drug development.
Discovery and Historical Context
The first documented synthesis of 2-chloroisobutyric acid, also known as α-chloroisobutyric acid or 2-chloro-2-methylpropanoic acid, can be traced back to the late 19th and early 20th centuries. Early investigations into the chlorination of isobutyric acid and its derivatives laid the groundwork for its isolation and characterization.
One of the earliest documented methods of preparing 2-chloroisobutyric acid was described by Ostropjatow in 1907. This synthesis involved the reaction of trichlorotrimethylcarbinol with potassium hydroxide. This early work was crucial in establishing the fundamental chemistry of this chlorinated carboxylic acid.
Further developments in synthetic methodologies occurred throughout the 20th century, driven by the compound's utility as a chemical intermediate. A notable example is a method patented in 1957, which describes the synthesis of α-chloroisobutyric acid from 1,1,1-trichloro-2-methyl-2-propanol using a hydrated aluminum chloride catalyst.[1] This highlights the ongoing interest in efficient production methods for this valuable compound.
Physicochemical Properties
2-Chloroisobutyric acid is a colorless to pale yellow solid or liquid with a pungent odor.[2] It is soluble in water and organic solvents. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H7ClO2 | [2][3] |
| Molecular Weight | 122.55 g/mol | [2] |
| Melting Point | 31 °C | |
| Boiling Point | 118 °C at 50 mmHg | |
| Density | 1.190 g/mL at 20 °C | [4] |
| CAS Number | 594-58-1 | [2] |
Spectroscopic Data
The structural identification of 2-chloroisobutyric acid is confirmed through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | δ (ppm): 1.85 (s, 6H), 12.5 (s, 1H) |
| ¹³C NMR | δ (ppm): 29.5, 65.5, 176.0 |
| IR (Infrared) | ν (cm⁻¹): ~2950 (O-H), ~1710 (C=O), ~750 (C-Cl) |
| Mass Spec (GC-MS) | m/z: 122 (M+), 85, 63, 45 |
Key Experimental Protocols
Synthesis of 2-Chloroisobutyric Acid via Trichlorotrimethylcarbinol (adapted from Ostropjatow, 1907)
Principle: This method involves the alkaline hydrolysis of trichlorotrimethylcarbinol.
Materials:
-
Trichlorotrimethylcarbinol
-
Potassium Hydroxide (10% aqueous solution)
-
Hydrochloric Acid (for acidification)
-
Diethyl ether
Procedure:
-
A 10% aqueous solution of potassium hydroxide is gradually added to trichlorotrimethylcarbinol with cooling.
-
The reaction mixture is stirred until the reaction is complete.
-
The solution is then acidified with hydrochloric acid.
-
The resulting 2-chloroisobutyric acid is extracted with diethyl ether.
-
The etheral solution is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Synthesis of α-Chloroisobutyric Acid from 1,1,1-Trichloro-2-methyl-2-propanol (based on US Patent 2,777,876)[1]
Principle: This method utilizes a Lewis acid catalyst to facilitate the rearrangement and hydrolysis of the starting material.
Materials:
-
1,1,1-trichloro-2-methyl-2-propanol
-
Anhydrous aluminum chloride
-
Water
-
Nitro-aromatic hydrocarbon (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
A mixture of anhydrous aluminum chloride and water (in a molar ratio of 1:0.5 to 1:1.5) is prepared in a nitro-aromatic hydrocarbon solvent.
-
1,1,1-trichloro-2-methyl-2-propanol is added to the stirred mixture.
-
The reaction mixture is heated to a temperature between 55 °C and 110 °C.
-
After the reaction is complete, the mixture is poured into a mixture of ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined ether extracts are washed and dried.
-
The solvent is evaporated to yield α-chloroisobutyric acid.
Role in Pharmaceutical Synthesis: The Clofibrate Connection
2-Chloroisobutyric acid is a pivotal precursor in the industrial synthesis of clofibrate, a lipid-lowering agent belonging to the fibrate class of drugs.[5][6] Clofibrate functions by activating peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. The synthesis of clofibrate from 2-chloroisobutyric acid is a well-established industrial process.
The following diagram illustrates a generalized workflow for the synthesis of Clofibrate, highlighting the central role of 2-chloroisobutyric acid.
References
- 1. US2777876A - Synthesis of alpha-chloroisobutyric acid - Google Patents [patents.google.com]
- 2. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C4H7ClO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]
- 5. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and hypolipidemic activity of 2-substituted isobutyric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical properties of 2-Chloro-2-methylpropanoic acid
An In-depth Technical Guide on the Theoretical Properties of 2-Chloro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-chloroisobutyric acid, is a halogenated carboxylic acid with significant applications in organic synthesis.[1] Its structure, featuring a chlorine atom and a methyl group on the alpha-carbon, imparts unique reactivity that makes it a valuable intermediate in the production of various compounds, including pharmaceuticals and herbicides.[1][2] This document provides a comprehensive overview of its theoretical properties, potential synthetic routes, and analytical methodologies, compiled from available scientific data.
Physicochemical and Computed Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO₂ | PubChem[3] |
| Molecular Weight | 122.55 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid or powder | CymitQuimica[1] |
| Odor | Pungent | CymitQuimica[1] |
| Boiling Point | 77 °C at 10 mmHg | ChemBK |
| Density | 1.249 g/mL at 25 °C | ChemBK |
| Solubility | Soluble in water and organic solvents | CymitQuimica[1] |
| Refractive Index | n20/D 1.436 | ChemBK |
Table 2: Computed Properties from Computational Models
| Property | Value | Source |
| Exact Mass | 122.0134572 Da | PubChem[3] |
| Monoisotopic Mass | 122.0134572 Da | PubChem[3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| InChI | InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | PubChem[3] |
| InChIKey | MYCXCBCDXVFXNE-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC(C)(C(=O)O)Cl | PubChem[3] |
Theoretical Spectral Properties
While specific experimental spectra were not available in the cited literature, the following are the expected spectral characteristics based on the structure of this compound.
-
¹H NMR: A broad singlet in the 10-13 ppm range corresponding to the carboxylic acid proton (-COOH). A singlet around 1.8-2.0 ppm integrating to 6 protons for the two equivalent methyl groups (-CH₃).
-
¹³C NMR: A signal in the 170-180 ppm range for the carbonyl carbon of the carboxylic acid. A signal around 60-70 ppm for the quaternary carbon attached to the chlorine atom. A signal around 25-30 ppm for the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid. A sharp C=O stretch around 1700-1725 cm⁻¹. A C-Cl stretch in the 600-800 cm⁻¹ region.
-
Mass Spectrometry (Electron Ionization): A molecular ion peak (M⁺) at m/z = 122 and a characteristic M+2 peak at m/z = 124 with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. Common fragments would include the loss of the carboxyl group (-COOH, 45 Da) and the loss of chlorine (-Cl, 35/37 Da).
Reactivity and Synthesis
This compound is a versatile building block. The carboxylic acid group can undergo esterification, amide formation, and reduction. The tertiary alkyl chloride is susceptible to nucleophilic substitution and elimination reactions.
Caption: Logical relationships of the primary reaction types for this compound.
Experimental Protocols
Protocol 1: Representative Synthesis of a 2-Chloroalkanoic Acid
This protocol is adapted from a procedure for synthesizing (S)-2-Chloropropanoic acid from (S)-alanine and can be considered a general method for the diazotization of α-amino acids to α-chloro carboxylic acids.[4]
-
Dissolution: Dissolve the starting amino acid (e.g., 2-amino-2-methylpropanoic acid) in 5 N hydrochloric acid in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.[4]
-
Cooling: Cool the mixture to 0°C in an ice/salt bath.[4]
-
Diazotization: Add a pre-cooled solution of sodium nitrite in water dropwise while vigorously stirring. Maintain the reaction temperature below 5°C.[4]
-
Reaction Quenching: After the addition is complete, allow the reaction to stand overnight at room temperature.[4]
-
Work-up: Carefully evacuate the flask with stirring to remove nitrogen oxides. The solution is then typically extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[5][6]
Caption: A generalized workflow for the synthesis of a 2-chloroalkanoic acid via diazotization.
Protocol 2: General Purification Workflow for an Organic Product
This is a generalized purification protocol based on the workup for 2-chloro-2-methylpropane.[6]
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. If two phases are not distinct, add saturated sodium chloride solution to salt out the organic product.[5]
-
Washing: Separate the organic layer. Wash it sequentially with a sodium bicarbonate solution to neutralize any remaining acid, followed by water.[6]
-
Drying: Transfer the washed organic layer to a clean flask and add an anhydrous drying agent like sodium sulfate or magnesium sulfate. Swirl until the liquid is clear.[6]
-
Filtration: Filter off the drying agent.
-
Distillation: Purify the final liquid product by distillation, collecting the fraction that boils at the expected temperature.[5][7]
Caption: A standard experimental workflow for the purification of an organic liquid product.
Protocol 3: Representative RP-HPLC Analytical Method
While a specific HPLC method for this compound was not found, this protocol is based on a validated method for a different N-pyrrolylcarboxylic acid derivative and serves as a strong starting point for method development.[8]
-
System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV/VIS detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer, pH=3) in an isocratic elution mode (e.g., 50:50 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm, requires optimization).[8]
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration.
-
Injection: Inject a small volume (e.g., 20 µL) of the sample solution.[8]
Predicted Bioactivity and Applications
This compound is utilized in the synthesis of pharmaceuticals and herbicides.[1][2] While specific data on its biological activity or signaling pathway interactions are limited in the search results, its utility as a synthetic precursor suggests that the structural motif is relevant for biologically active molecules. Modern drug discovery often employs computational methods to predict bioactivity.
Machine learning models, such as those using random forest algorithms or chemical language models, can predict the bioactivity of compounds against therapeutic targets like the SARS-CoV-2 main protease (Mpro).[9][10] These models use molecular descriptors and fingerprints calculated from the chemical structure to classify compounds as active or inactive.[10]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[1]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed | PubChem[3] |
| H332 | Harmful if inhaled | PubChem[3] | |
| H315 | Causes skin irritation | PubChem[3] | |
| H318 | Causes serious eye damage | PubChem[3] | |
| H412 | Harmful to aquatic life with long lasting effects | PubChem[3] | |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection | Fisher Scientific[11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Fisher Scientific[11] | |
| S23 | Do not breathe vapour | ChemBK | |
| S28 | After contact with skin, wash immediately with plenty of soap-suds | ChemBK | |
| S45 | In case of accident or if you feel unwell, seek medical advice immediately | ChemBK |
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][11] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this compound.[11]
Conclusion
This compound is a valuable chemical intermediate with well-defined theoretical and physicochemical properties. Its dual reactivity as both a carboxylic acid and an alkyl halide makes it a versatile tool in synthetic chemistry. While detailed experimental data on its synthesis and biological interactions are sparse in the public domain, established chemical principles and protocols for related compounds provide a solid foundation for its use in research and development. Adherence to strict safety protocols is essential when working with this hazardous material.
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]
- 3. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. issr.edu.kh [issr.edu.kh]
- 7. scribd.com [scribd.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Mpropred: A machine learning (ML) driven Web-App for bioactivity prediction of SARS-CoV-2 main protease (Mpro) antagonists | PLOS One [journals.plos.org]
- 11. fishersci.com [fishersci.com]
2-Chloro-2-methylpropanoic Acid: A Technical Guide to Chemical Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical hazards associated with 2-Chloro-2-methylpropanoic acid (CAS No: 594-58-1). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. All data is presented to facilitate risk assessment and the implementation of appropriate safety protocols in a laboratory or manufacturing setting.
Chemical Identification and Physical Properties
This compound, also known as 2-chloroisobutyric acid, is a carboxylic acid derivative.[1] It is described as a colorless to pale yellow liquid or powder with a pungent odor.[1][2] It is soluble in water and organic solvents.[1][2]
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO₂ | PubChem[3] |
| Molecular Weight | 122.55 g/mol | PubChem[3] |
| CAS Number | 594-58-1 | PubChem[3] |
| Appearance | Colorless to pale yellow liquid or powder | CymitQuimica[1][2] |
| Odor | Pungent | CymitQuimica[1][2] |
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.[3]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Danger | |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | Danger | None |
Precautionary Statements (Selected): P261, P264, P270, P271, P273, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P321, P330, P332+P317, P362+P364, P501.[4]
Toxicological Data
The following sections outline the standard experimental protocols that would be employed to determine such toxicological data.
Experimental Protocols for Acute Toxicity Assessment
The determination of acute toxicity is typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess the adverse effects occurring within a short time of administration of a single dose or multiple doses given within 24 hours.
3.1.1. Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)
-
Objective: To determine the oral dose of a substance that causes mortality in 50% of a test population (LD50).
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[5] Animals are fasted prior to administration of the test substance.[6]
-
Methodology:
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[7]
-
Administration: A single dose is administered by gavage using a stomach tube or cannula.[6] The volume administered is generally limited, for example, to 1-2 mL per 100g of body weight in rodents.[7]
-
Dose Levels: A stepwise procedure is used, starting with a dose expected to produce signs of toxicity. Subsequent animals are dosed at higher or lower levels depending on the outcome for the previous animal. Common starting doses are 5, 50, 300, and 2000 mg/kg body weight.[6]
-
Observation Period: Animals are observed for a period of at least 14 days.[6] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[6]
-
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the maximum likelihood method.[8]
3.1.2. Acute Dermal Toxicity (OECD Test Guideline 402)
-
Objective: To determine the dermal dose of a substance that causes mortality in 50% of a test population (LD50).
-
Test Animals: Adult rats are commonly used.[5] A section of the dorsal skin is shaved 24 hours before the test.[5]
-
Methodology:
-
Application: The test substance is applied uniformly over the shaved area (approximately 10% of the body surface).[9] If the substance is a solid, it is typically moistened with a suitable vehicle (e.g., water) to ensure good contact with the skin.[5]
-
Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][10]
-
Observation Period: After the 24-hour exposure, the dressing is removed, and the skin is cleaned. Animals are then observed for at least 14 days for signs of toxicity and mortality.[9][10]
-
-
Data Analysis: The dermal LD50 is determined based on the mortality observed at different dose levels.
3.1.3. Acute Inhalation Toxicity (OECD Test Guideline 403 or 436)
-
Objective: To determine the concentration of a substance in the air that causes mortality in 50% of a test population (LC50) following a short exposure period.
-
Test Animals: Young adult rats are the preferred species.[11]
-
Methodology:
-
Exposure System: Animals are exposed in inhalation chambers, which can be either "whole-body" or "nose-only."[4] Nose-only exposure is often preferred for aerosols to prevent ingestion of the substance due to grooming.[4]
-
Atmosphere Generation: The test atmosphere is generated and monitored to ensure a stable and known concentration of the test substance.
-
Exposure Duration: A standard exposure duration is 4 hours.[11][12]
-
Concentration Levels: A series of concentrations are tested. A limit test at a high concentration may be performed first to determine if the substance has very low toxicity.
-
Observation Period: Following exposure, animals are observed for at least 14 days.[12]
-
-
Data Analysis: The LC50 is calculated from the mortality data at different concentrations.
Hazard Management and Emergency Response Workflow
The following diagram illustrates a general workflow for managing the hazards associated with this compound.
Caption: General workflow for hazard management of this compound.
Fire and Explosion Hazards
Information regarding the flammability of this compound is not consistently reported. However, in the event of a fire, it may produce poisonous gases, including hydrogen chloride.[13] Standard firefighting measures appropriate for the surrounding materials should be used. Water spray can be used to cool fire-exposed containers.[13]
Incompatible Materials
This compound may be incompatible with strong acids and chemically active metals such as potassium, sodium, magnesium, and zinc.[13] It may also attack some forms of coatings and metals in the presence of moisture.[13]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, well-ventilated area away from incompatible substances.[1][2] Keep containers tightly closed.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. umwelt-online.de [umwelt-online.de]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. eurolab.net [eurolab.net]
- 13. researchgate.net [researchgate.net]
The Elusive Crystal Structure of 2-Chloro-2-methylpropanoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Chloro-2-methylpropanoic acid (C₄H₇ClO₂), a compound of interest to researchers, scientists, and professionals in drug development. Despite a comprehensive search of chemical and crystallographic databases, a definitive, experimentally determined crystal structure for this compound has not been reported in publicly accessible literature. This guide summarizes the available physicochemical data and presents a detailed, generalized experimental protocol for its crystal structure determination using single-crystal X-ray diffraction, providing a valuable resource for researchers seeking to elucidate its solid-state architecture.
Physicochemical Properties
While crystallographic data is not available, fundamental physicochemical properties of this compound have been documented.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 122.55 g/mol | --INVALID-LINK-- |
| CAS Number | 594-58-1 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Melting Point | Not definitively reported | - |
| Boiling Point | Not definitively reported | - |
| Solubility | Soluble in water and organic solvents | - |
Proposed Experimental Protocol for Crystal Structure Determination
The following section outlines a standard, detailed methodology for the determination of the crystal structure of this compound via single-crystal X-ray diffraction.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Several common crystallization techniques can be employed:
-
Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization.
Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. This is typically done using software packages such as CrysAlisPro, SAINT, or XDS.
Structure Solution and Refinement
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved using direct methods or Patterson methods, implemented in software like SHELXT or SIR.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The refinement is typically performed using full-matrix least-squares methods with software such as SHELXL or Olex2.
-
Validation: The final refined crystal structure is validated to ensure its quality and chemical sense. This involves checking for residual electron density, examining bond lengths and angles for reasonableness, and using tools like PLATON or the IUCr's checkCIF service.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.
Caption: A flowchart outlining the key stages of crystal structure determination.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of the necessary steps to achieve this goal. The detailed experimental protocol and workflow are intended to serve as a valuable resource for researchers in the field, facilitating future investigations into the solid-state properties of this and related compounds. The elucidation of its crystal structure will undoubtedly provide deeper insights into its molecular conformation, intermolecular interactions, and potential applications in materials science and drug development.
Methodological & Application
Application Notes and Protocols for the Reaction of 2-Chloro-2-methylpropanoic Acid with Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chloro-2-methylpropanoic acid with amines is a fundamental transformation in organic synthesis, yielding α,α-disubstituted α-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development. Their unique structural features, particularly the gem-disubstitution at the α-carbon, confer specific conformational constraints on peptides and can enhance proteolytic stability.[1][2] This makes them valuable building blocks for the design of peptidomimetics and other bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the relevance of these compounds in drug discovery.
Reaction Overview and Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The amine, acting as a nucleophile, attacks the electrophilic α-carbon of this compound, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent, temperature, and base can influence the reaction rate and yield.
Data Presentation: Reaction of this compound with Various Amines
| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Primary Aliphatic | Methylamine | Acetonitrile | Triethylamine | 25-50 | 12-24 | 60-80 | [5] |
| Secondary Aliphatic | Dimethylamine | DMF | K₂CO₃ | 50-80 | 8-16 | 50-70 | [5] |
| Primary Aromatic | Aniline | Toluene | Na₂CO₃ | 80-110 | 24-48 | 40-60 | [5] |
| Substituted Aniline | 4-Fluoroaniline | Dioxane | DIPEA | 100 | 24-48 | 35-55 | [5] |
Note: Yields are highly dependent on the specific amine, reaction conditions, and purification methods. The data presented here are estimates to provide a general understanding.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary and secondary amines. Optimization of these protocols for specific substrates is recommended.
Protocol 1: Synthesis of 2-(Alkylamino)-2-methylpropanoic Acid
Materials:
-
This compound
-
Primary or secondary alkylamine (e.g., methylamine, ethylamine, diethylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the alkylamine (1.2 eq) to the solution.
-
Add the base (TEA or DIPEA, 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C under a reflux condenser. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(alkylamino)-2-methylpropanoic acid.
Protocol 2: Synthesis of 2-(Arylamino)-2-methylpropanoic Acid
Materials:
-
This compound
-
Substituted or unsubstituted aniline (e.g., aniline, 4-chloroaniline)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene or Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aniline derivative (1.1 eq), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Add toluene or DMF as the solvent.
-
Heat the reaction mixture to 80-110 °C under a reflux condenser and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using toluene, filter the mixture to remove inorganic salts and concentrate the filtrate. If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M hydrochloric acid (to remove excess aniline), followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-(arylamino)-2-methylpropanoic acid.
Applications in Drug Development and Relevant Signaling Pathways
α,α-Disubstituted α-amino acids are valuable tools in drug discovery due to their ability to modulate the pharmacological properties of parent molecules. Their incorporation can lead to increased metabolic stability, enhanced cell permeability, and constrained conformations that can improve binding affinity and selectivity for biological targets.[1][4]
One area of interest is their use as building blocks for peptides that can influence cell signaling pathways. For instance, derivatives of 2-amino-2-methylpropanoic acid have been investigated for their effects on amino acid transporters and their potential to act as agonists or antagonists at various receptors.[6][7]
Amino Acid Transporters and Cellular Uptake
Certain non-natural amino acids, including derivatives of 2-amino-2-methylpropanoic acid, are recognized by amino acid transporters such as the L-type and A-type transporters.[6] These transporters are often upregulated in cancer cells to meet their high metabolic demands. This provides a potential mechanism for the targeted delivery of cytotoxic agents or imaging probes to tumors.
Caption: Targeted drug delivery via amino acid transporters.
Modulation of NMDA Receptor Signaling
Some α,α-disubstituted amino acids have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[8] Specifically, they can act as agonists at the glycine binding site on the GluN1 subunit of the NMDA receptor. Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders, making these compounds interesting candidates for the development of novel central nervous system therapeutics.
Caption: Modulation of NMDA receptor signaling pathway.
Conclusion
The reaction of this compound with amines provides a versatile route to α,α-disubstituted α-amino acids, a class of compounds with significant potential in drug discovery. The protocols provided herein offer a starting point for the synthesis of novel derivatives. The ability of these compounds to influence cellular processes, such as transport across cell membranes and modulation of key signaling pathways, underscores their importance as scaffolds for the development of new therapeutic agents. Further exploration of the structure-activity relationships of these compounds is warranted to fully exploit their potential in addressing a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Amino acid derivatives are substrates or non-transported inhibitors of the amino acid transporter PAT2 (slc36a2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
Application Notes and Protocols: 2-Chloro-2-methylpropanoic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. This document offers detailed experimental protocols for the synthesis of well-defined polymers, such as poly(methyl methacrylate) (PMMA), and discusses its application in the creation of block copolymers and hydrogels, which are of significant interest in drug development and materials science.
Introduction to this compound in ATRP
This compound is a valuable initiator for ATRP due to the presence of a tertiary alkyl chloride, which can be reversibly activated by a transition metal catalyst, typically a copper(I) complex. The carboxylic acid functionality offers a versatile handle for post-polymerization modification or for imparting specific properties to the resulting polymer, such as hydrophilicity or the ability to conjugate with biomolecules. Its structural similarity to other well-studied initiators like ethyl 2-bromoisobutyrate and ethyl 2-chloropropionate allows for the adaptation of established ATRP protocols.
ATRP provides excellent control over polymer molecular weight, architecture, and polydispersity (Đ), making it a powerful tool for the synthesis of advanced materials for applications in drug delivery, tissue engineering, and diagnostics.
Key Applications
-
Synthesis of Well-Defined Homopolymers: Production of polymers with predictable molecular weights and narrow molecular weight distributions.
-
Preparation of Functional Polymers: The carboxylic acid group can be used for further chemical transformations.
-
Block Copolymer Synthesis: The living nature of ATRP allows for the sequential addition of different monomers to create block copolymers.
-
Hydrogel Formation: The carboxylic acid functionality can be utilized in the formation of crosslinked polymer networks for hydrogels.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Initiator |
| Methyl methacrylate (MMA) | 99% | e.g., Sigma-Aldrich | Monomer, inhibitor should be removed before use. |
| Copper(I) bromide (CuBr) | 99.99% | e.g., Sigma-Aldrich | Catalyst, should be purified if not of high purity. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | ≥99% | e.g., Sigma-Aldrich | Ligand |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | Solvent |
| Methanol | ACS Grade | e.g., Fisher Scientific | For polymer precipitation |
| Tetrahydrofuran (THF) | HPLC Grade | e.g., Fisher Scientific | For polymer characterization (GPC) |
Protocol for ATRP of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the initiator.
Reaction Scheme:
Initiation and Propagation in ATRP of MMA
Caption: General mechanism of ATRP for MMA polymerization.
Procedure:
-
Monomer Purification: Pass methyl methacrylate through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol) and this compound (e.g., 0.122 g, 1.0 mmol).
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen. Backfill the flask with nitrogen or argon.
-
Addition of Reagents: Through a degassed syringe, add anhydrous toluene (e.g., 5 mL) and the purified methyl methacrylate (e.g., 5.0 g, 50 mmol). Then, add PMDETA (e.g., 0.104 mL, 0.5 mmol).
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 90 °C. The polymerization is typically carried out for a predetermined time (e.g., 4-8 hours) to achieve the desired conversion.
-
Termination: To quench the polymerization, cool the flask to room temperature and expose the contents to air. Dilute the reaction mixture with THF (e.g., 10 mL).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.
Experimental Workflow:
Caption: Experimental workflow for the ATRP of MMA.
Characterization of the Resulting Polymer
The synthesized PMMA can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
1H NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
Table 1: Expected Polymer Characteristics for ATRP of MMA
| [MMA]:[Initiator]:[CuBr]:[PMDETA] | Temperature (°C) | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 50:1:0.5:0.5 | 90 | 6 | ~85 | ~4,300 | 1.1 - 1.3 |
| 100:1:0.5:0.5 | 90 | 8 | ~80 | ~8,100 | 1.1 - 1.4 |
| 200:1:0.5:0.5 | 90 | 12 | ~75 | ~15,100 | 1.2 - 1.5 |
Note: The data in this table are representative and actual results may vary based on specific experimental conditions.
Application in Block Copolymer Synthesis
The living nature of the polymer chains (P-MMA-Cl) allows for the synthesis of block copolymers by the sequential addition of a second monomer.
Protocol Outline:
-
Synthesize the first block (e.g., PMMA) as described in section 3.2, but do not terminate the reaction.
-
Take an aliquot for analysis to determine the molecular weight and conversion of the first block.
-
Add a second, degassed monomer (e.g., n-butyl acrylate) to the reaction mixture.
-
Continue the polymerization until the desired conversion of the second monomer is reached.
-
Terminate and purify the resulting block copolymer as previously described.
Logical Relationship for Block Copolymer Synthesis:
Caption: Sequential monomer addition for block copolymer synthesis.
Application in Hydrogel Formation
The carboxylic acid functionality of the initiator can be utilized for crosslinking to form hydrogels. One common method is to react the carboxylic acid groups with a di-functional crosslinker, such as a diol or diamine, in a post-polymerization step.
Protocol Outline for Hydrogel Formation:
-
Synthesize a hydrophilic polymer (e.g., poly(2-hydroxyethyl acrylate)) using this compound as the initiator.
-
Dissolve the purified polymer in a suitable solvent.
-
Add a di-functional crosslinking agent (e.g., a di-epoxide or a di-isocyanate) and a catalyst, if necessary.
-
Allow the crosslinking reaction to proceed to form the hydrogel network.
-
Purify the hydrogel by swelling in deionized water to remove unreacted components.
Safety and Handling
-
This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
ATRP reactions should be performed in a well-ventilated fume hood.
-
The copper catalyst and ligand are toxic and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols: Synthetic Routes Utilizing 2-Chloro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-methylpropanoic acid, also known as α-chloroisobutyric acid, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural features, including a carboxylic acid group and a tertiary alkyl chloride, allow for a variety of chemical transformations, making it a valuable building block in organic synthesis. These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of the widely used herbicide, Mecoprop. Detailed experimental protocols and workflow diagrams are provided to guide researchers in their synthetic endeavors.
Core Data and Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in water and organic solvents.[1]
| Property | Value |
| CAS Number | 594-58-1 |
| Molecular Formula | C4H7ClO2 |
| Molecular Weight | 122.55 g/mol |
| Synonyms | 2-chloroisobutyric acid, α-chloroisobutyric acid |
| Boiling Point | 77 °C at 10 mmHg[2] |
| Density | 1.249 g/mL at 25 °C[2] |
Key Synthetic Application: Synthesis of Mecoprop
A primary application of this compound is in the production of the phenoxy herbicide Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid.[3][4] Mecoprop is a selective, post-emergence herbicide used to control broadleaf weeds in turfgrass and cereal crops.[3][4] The synthesis of Mecoprop from this compound is typically achieved through a Williamson ether synthesis.
Reaction Scheme: Williamson Ether Synthesis of Mecoprop
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of Mecoprop synthesis, the sodium salt of 4-chloro-2-methylphenol (the nucleophile) reacts with this compound (the electrophile) to form the ether linkage.
Overall Reaction:
(CH₃)₂C(Cl)COOH + HOC₆H₃(Cl)CH₃ + 2 NaOH → (CH₃)₂C(OC₆H₃(Cl)CH₃)COONa + NaCl + 2 H₂O
Followed by acidification to yield Mecoprop.
Experimental Workflow for Mecoprop Synthesis
The following diagram illustrates the general workflow for the synthesis of Mecoprop utilizing this compound.
Caption: Workflow for the synthesis of Mecoprop.
Detailed Experimental Protocol: Synthesis of Mecoprop
This protocol is a representative procedure based on the principles of the Williamson ether synthesis and may require optimization for specific laboratory conditions.
Materials:
-
This compound
-
4-chloro-2-methylphenol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve a specific molar equivalent of 4-chloro-2-methylphenol in an aqueous solution of sodium hydroxide (2 molar equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide salt.
-
Nucleophilic Substitution: To the solution of the sodium phenoxide, add one molar equivalent of this compound.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). Mecoprop will precipitate out of the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with saturated brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude Mecoprop.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., hot water or a mixed solvent system) to obtain pure Mecoprop.
-
Characterization: Determine the yield, melting point, and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Quantitative Data
The following table summarizes typical data that should be recorded and can be expected for the synthesis of Mecoprop. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value/Range |
| Yield of Crude Product | 60-80% |
| Yield of Recrystallized Product | 50-70% |
| Melting Point of Mecoprop | 94-95 °C |
| ¹H NMR (CDCl₃, δ ppm) | Consistent with the structure of Mecoprop |
| ¹³C NMR (CDCl₃, δ ppm) | Consistent with the structure of Mecoprop |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O, C-O, C-Cl, and aromatic C-H bonds |
Potential Application in Pharmaceutical Synthesis
While the primary documented use of this compound is in the agrochemical sector, its structure suggests potential as a building block in pharmaceutical synthesis. The tertiary alkyl chloride can be a site for nucleophilic substitution, and the carboxylic acid can be converted into a variety of functional groups such as esters, amides, and acid chlorides. This dual functionality allows for the introduction of the gem-dimethyl group and a reactive handle for further molecular elaboration, which are common motifs in drug molecules.
Logical Relationship Diagram for Synthetic Utility
The following diagram illustrates the logical relationships of the synthetic transformations possible with this compound.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile starting material, particularly in the synthesis of the herbicide Mecoprop. The Williamson ether synthesis provides a reliable route to this important agrochemical. The protocols and workflows presented in these notes are intended to serve as a guide for researchers. Further exploration of the reactivity of this compound may lead to the development of novel synthetic routes to other valuable molecules in the pharmaceutical and materials science fields.
References
Mechanism of Action of 2-Chloroisobutyric Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroisobutyric acid and its derivatives are carboxylic acid compounds that serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals. Notably, 2-chlorobutyric acid is a key building block for the antiepileptic drug Levetiracetam.[1] While the direct mechanism of action of 2-chloroisobutyric acid itself is not extensively documented in publicly available literature, we can infer potential biological activities and propose investigatory frameworks based on the known mechanisms of related compounds, such as Levetiracetam, and the general biological effects of short-chain fatty acids (SCFAs) and their halogenated derivatives.
These notes provide an overview of potential mechanisms of action for 2-chloroisobutyric acid derivatives and offer detailed protocols for researchers to investigate these hypotheses.
Postulated Mechanisms of Action
Based on available data for structurally and functionally related molecules, two primary hypothetical mechanisms of action for 2-chloroisobutyric acid derivatives are proposed:
-
Modulation of Synaptic Vesicle Glycoprotein 2A (SV2A): Given that 2-chloroisobutyric acid is a precursor to Levetiracetam, its derivatives may exhibit some affinity for and modulatory effects on SV2A, a key protein in the regulation of neurotransmitter release.[1][2][3][4][5]
-
Induction of Mitochondrial Dysfunction and Oxidative Stress: As a halogenated short-chain fatty acid, 2-chloroisobutyric acid derivatives may interfere with mitochondrial function, leading to impaired energy metabolism and increased production of reactive oxygen species (ROS). This is supported by studies on other halogenated fatty acids.
Quantitative Data Summary
The following table summarizes the limited available quantitative data related to the biological effects of compounds structurally related to 2-chloroisobutyric acid.
| Compound | Assay | Target/Effect | Quantitative Measurement | Reference |
| L-2-Chloropropionic acid | Cell Viability Assay | Neurotoxicity in rat cerebellar granule cells | EC50 values: 18.3 mM (24h), 7.4 mM (48h), 3.5 mM (72h) | [6] |
| 2-Chloropalmitic acid | Bioenergetics Assay | Inhibition of ATP-linked oxygen consumption in H441 cells | Significant decrease compared to vehicle | [7][8] |
| 2-Bromopalmitic acid | Bioenergetics Assay | Inhibition of ATP-linked oxygen consumption in H441 cells | Significant decrease compared to vehicle | [7][8] |
| Levetiracetam | Binding Assay | Affinity for synaptic vesicle protein 2A (SV2A) | - | [1][3][4][5] |
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that may be modulated by 2-chloroisobutyric acid derivatives.
Experimental Protocols
To investigate the proposed mechanisms of action, the following experimental protocols are suggested.
Protocol 1: SV2A Binding Assay
Objective: To determine if 2-chloroisobutyric acid derivatives bind to synaptic vesicle glycoprotein 2A (SV2A).
Materials:
-
Test derivative of 2-chloroisobutyric acid
-
Recombinant human SV2A protein
-
Radiolabeled Levetiracetam (e.g., [³H]Levetiracetam)
-
Scintillation counter
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of the test derivative.
-
In a microcentrifuge tube, combine the recombinant SV2A protein, a fixed concentration of [³H]Levetiracetam, and varying concentrations of the test derivative in binding buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform a competition binding analysis to determine the inhibitory constant (Ki) of the test derivative.
Workflow Diagram:
Protocol 2: Mitochondrial Respiration Assay
Objective: To assess the effect of 2-chloroisobutyric acid derivatives on mitochondrial respiration.
Materials:
-
Test derivative of 2-chloroisobutyric acid
-
Cultured neuronal or other relevant cell line
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cell culture medium
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.
-
Prepare a dilution series of the test derivative.
-
Load the Seahorse XF sensor cartridge with the test derivative and the components of the Mito Stress Test Kit.
-
Calibrate the instrument and then place the cell plate in the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the test derivative and measure the OCR to determine its acute effect.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Analyze the data to determine the impact of the derivative on key parameters of mitochondrial function.
Workflow Diagram:
Protocol 3: Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the generation of intracellular ROS following treatment with 2-chloroisobutyric acid derivatives.
Materials:
-
Test derivative of 2-chloroisobutyric acid
-
Cultured neuronal or other relevant cell line
-
Cell-permeable fluorescent ROS indicator (e.g., DCFDA - H2DCFDA)
-
Fluorescence plate reader or flow cytometer
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Culture cells in a multi-well plate to the desired confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with the ROS indicator dye according to the manufacturer's instructions.
-
Wash the cells again to remove excess dye.
-
Treat the cells with various concentrations of the test derivative, a vehicle control, and a positive control.
-
Incubate for a specified time period.
-
Measure the fluorescence intensity using a fluorescence plate reader or analyze the percentage of ROS-positive cells by flow cytometry.
-
Normalize the fluorescence values to the vehicle control to determine the fold-change in ROS production.
Conclusion
While direct evidence for the mechanism of action of 2-chloroisobutyric acid derivatives is currently limited, the provided hypothetical pathways and detailed experimental protocols offer a robust framework for investigation. Researchers are encouraged to explore the potential modulation of SV2A and the induction of mitochondrial dysfunction as starting points for elucidating the biological effects of this class of compounds. The presented application notes and protocols are intended to guide future research and support drug development efforts in this area.
References
- 1. nbinno.com [nbinno.com]
- 2. Levetiracetam - Wikipedia [en.wikipedia.org]
- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 2-Chloro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key reactions involving 2-Chloro-2-methylpropanoic acid, a versatile building block in organic synthesis. The protocols outlined below cover nucleophilic substitution, esterification, and amination reactions, offering a foundation for the synthesis of various derivatives.
Introduction
This compound is a halogenated carboxylic acid with a tertiary alpha-carbon, making it an interesting substrate for various chemical transformations.[1][2] Its reactivity is primarily centered around the carboxylic acid group and the tertiary alkyl chloride. The presence of the electron-withdrawing chlorine atom influences the acidity of the carboxyl group, while the tertiary nature of the alpha-carbon favors SN1-type nucleophilic substitution reactions. This dual functionality allows for its use in the synthesis of a range of compounds, including alpha-hydroxy acids, esters, and alpha-amino acids.
Safety Precautions
This compound is a corrosive and moderately toxic substance that can cause irritation to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3][5] In case of contact, flush the affected area with copious amounts of water.[3]
Reaction Protocols
Nucleophilic Substitution: Synthesis of 2-Hydroxy-2-methylpropanoic Acid
This protocol describes the hydrolysis of this compound to 2-Hydroxy-2-methylpropanoic acid via a nucleophilic substitution reaction with sodium hydroxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with 2 M hydrochloric acid until the pH is approximately 2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Hydroxy-2-methylpropanoic acid can be further purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Sodium Hydroxide, Hydrochloric Acid | N/A |
| Solvent | Water | N/A |
| Reaction Temperature | 100 °C (Reflux) | N/A |
| Reaction Time | 2 - 4 hours | N/A |
| Expected Yield | 85-95% | Adapted from[6] |
Reaction Pathway:
Caption: SN1 mechanism for the hydrolysis of this compound.
Fischer Esterification: Synthesis of Ethyl 2-Chloro-2-methylpropanoate
This protocol details the esterification of this compound with ethanol using an acid catalyst.[7][8]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), absolute ethanol (10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-82 °C) for 4-8 hours. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.[9][10]
-
Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ethyl 2-chloro-2-methylpropanoate can be purified by fractional distillation under reduced pressure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Ethanol, Sulfuric Acid | [11] |
| Solvent | Ethanol (excess) | [12] |
| Reaction Temperature | 78 - 82 °C (Reflux) | N/A |
| Reaction Time | 4 - 8 hours | [10] |
| Expected Yield | 65-80% | [12] |
Reaction Pathway:
Caption: Acid-catalyzed mechanism for Fischer esterification.
Amination: Synthesis of 2-Amino-2-methylpropanoic Acid
This protocol describes the synthesis of 2-Amino-2-methylpropanoic acid from this compound via SN2 reaction with ammonia.[13]
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a concentrated aqueous solution of ammonia (excess, e.g., 28-30% solution).
-
Reaction Conditions: Heat the sealed vessel to 100-120 °C for 12-24 hours. The high pressure and temperature are necessary to facilitate the reaction.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
-
Purification: The resulting crude amino acid can be purified by recrystallization from an ethanol/water mixture. The purity can be checked by NMR spectroscopy.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Concentrated Ammonia | [13] |
| Solvent | Water | N/A |
| Reaction Temperature | 100 - 120 °C | N/A |
| Reaction Time | 12 - 24 hours | N/A |
| Expected Yield | 50-70% | N/A |
Reaction Pathway:
Caption: SN2 reaction for the synthesis of 2-Amino-2-methylpropanoic acid.
Experimental Workflow Overview
The following diagram provides a general workflow for the reactions described in this document, from reaction setup to product purification and analysis.
Caption: A generalized workflow for chemical synthesis experiments.
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Novel formation of alpha-amino acids from alpha-oxo acids and ammonia in an aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Hydroxy-2-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. athabascau.ca [athabascau.ca]
- 8. cerritos.edu [cerritos.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. homework.study.com [homework.study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Applications of 2-Chloro-2-methylpropanoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-2-methylpropanoic acid as a versatile building block in organic synthesis. It serves as a valuable intermediate in the preparation of herbicides, active pharmaceutical ingredients (APIs), and other fine chemicals.
Overview of this compound
This compound, also known as 2-chloroisobutyric acid, is a carboxylic acid featuring a chlorine atom and a methyl group on the alpha-carbon.[1][2] This substitution pattern imparts unique reactivity, making it a useful precursor for various synthetic transformations. It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and organic solvents.[1]
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 594-58-1[2] |
| Molecular Formula | C₄H₇ClO₂[2] |
| Molecular Weight | 122.55 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Solubility | Soluble in water and organic solvents[1] |
Safety Information: this compound is corrosive and can cause skin and eye irritation.[3] Appropriate personal protective equipment should be used when handling this chemical.
Application in the Synthesis of Herbicidal Analogs
This compound is a key starting material for the synthesis of phenoxy herbicides, analogous to the commercial herbicide Mecoprop (MCPP).[4] The synthesis involves a Williamson ether synthesis, where the carboxylate of this compound is displaced by a phenoxide.
Protocol 1: Synthesis of a Mecoprop Analog
This protocol describes the synthesis of 2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid, an analog of the herbicide Mecoprop, using this compound and 4-chloro-2-methylphenol.
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as acetone or ethanol.
-
Add a slight excess of a base, such as potassium carbonate (1.2 eq) or sodium hydroxide (1.1 eq), to the solution and stir until the phenol is fully deprotonated.
-
Williamson Ether Synthesis: To the phenoxide solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute mineral acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 122.55 |
| 4-chloro-2-methylphenol | 1.0 | 142.58 |
| Potassium Carbonate | 1.2 | 138.21 |
| Product | - | 228.66 |
| Expected Yield | - | 80-90% |
Workflow Diagram:
Preparation of 2-Hydroxy-2-methylpropanoic Acid
This compound can be hydrolyzed to 2-hydroxy-2-methylpropanoic acid, a valuable building block in the synthesis of pharmaceuticals and polymers.[5] The hydrolysis is typically carried out under basic conditions.
Protocol 2: Hydrolysis of this compound
This protocol outlines the conversion of this compound to 2-hydroxy-2-methylpropanoic acid.
Reaction Scheme:
Experimental Protocol:
-
Hydrolysis: In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or distillation.
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 122.55 |
| Sodium Hydroxide | 2.2 | 40.00 |
| Product | - | 104.10 |
| Expected Yield | - | >90% |
Reaction Pathway Diagram:
Use as a Precursor for Reactive Intermediates
This compound can be readily converted into more reactive intermediates, such as acyl chlorides and esters, which are widely used in organic synthesis.
Protocol 3: Synthesis of 2-Chloro-2-methylpropanoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap.
-
Add this compound (1.0 eq) to the flask.
-
Slowly add thionyl chloride (1.2 eq) to the acid at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
Purification: Once the gas evolution ceases, the reaction is complete. The excess thionyl chloride can be removed by distillation. The resulting 2-chloro-2-methylpropanoyl chloride can be purified by fractional distillation under reduced pressure.
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 122.55 |
| Thionyl Chloride | 1.2 | 118.97 |
| Product | - | 141.00 |
| Expected Yield | - | ~90% |
Protocol 4: Fischer Esterification to Methyl 2-Chloro-2-methylpropanoate
This protocol details the acid-catalyzed esterification of this compound with methanol.
Reaction Scheme:
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), a large excess of methanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Esterification: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After cooling, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the ester with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 122.55 |
| Methanol | Excess | 32.04 |
| Sulfuric Acid | Catalytic | 98.08 |
| Product | - | 136.58 |
| Expected Yield | - | 70-85% |
Workflow for Intermediate Synthesis:
Proposed Application in Pharmaceutical Synthesis
The structural motif of this compound is present in some pharmaceuticals, such as the lipid-lowering agent Gemfibrozil.[6] While the reported syntheses of Gemfibrozil may not directly start from this acid, a plausible synthetic route can be proposed, highlighting its potential in drug discovery and development.
Proposed Synthesis of a Gemfibrozil Analog
This hypothetical protocol outlines a multi-step synthesis of a Gemfibrozil analog starting from this compound.
Logical Relationship Diagram:
This proposed route demonstrates the utility of this compound as a foundational building block for accessing more complex molecular architectures relevant to the pharmaceutical industry. Each step would require optimization of reaction conditions to achieve desirable yields and purity.
References
- 1. CAS 13222-26-9: 2-Chloro-2-methylpropanoyl chloride [cymitquimica.com]
- 2. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "A Study of Experiment Design: Hydrolysis of 2-Chloro-2-Methylpropane" by John D. Palmquist [scholars.fhsu.edu]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 2-chloroisobutyric acid, a valuable intermediate in the pharmaceutical and chemical industries. The following sections outline various synthetic methods, present key quantitative data in a comparative table, and provide detailed experimental procedures.
Introduction
2-Chloroisobutyric acid, also known as α-chloroisobutyric acid, is a halogenated carboxylic acid with significant applications in organic synthesis. Its utility as a building block for pharmaceuticals and other specialty chemicals necessitates reliable and scalable synthetic routes. This document details three primary methods for its large-scale production: direct chlorination of isobutyric acid, the Hell-Volhard-Zelinsky (HVZ) reaction, and synthesis from 1,1,1-trichloro-2-methyl-2-propanol.
Comparative Data of Synthesis Methods
The selection of a synthetic route for large-scale production depends on various factors, including yield, purity, cost of starting materials, and operational safety. The following table summarizes the quantitative data for the described methods.
| Synthesis Method | Starting Material(s) | Chlorinating Agent | Catalyst | Typical Yield (%) | Product Purity (%) | Key Advantages | Key Disadvantages |
| Direct Chlorination | Isobutyric Acid | Chlorine (Cl₂) | Isobutyric Anhydride | 80 - 95 | >99 | High yield and purity, potentially cost-effective at scale. | Requires handling of gaseous chlorine, a hazardous material. |
| Hell-Volhard-Zelinsky | Isobutyric Acid | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) | Phosphorus Trichloride (PCl₃) | 70 - 85 | High | Well-established and versatile for α-halogenation. | Use of phosphorus halides which are corrosive and moisture-sensitive. |
| From Trichloro-t-butanol | 1,1,1-trichloro-2-methyl-2-propanol | - | Hydrated Aluminum Chloride | 56 - 65[1] | Technical Grade | Avoids direct use of highly corrosive chlorinating agents. | Lower yield compared to other methods, multi-step process. |
Experimental Protocols
Method 1: Direct Chlorination of Isobutyric Acid
This protocol is adapted from a method for the synthesis of 2-chlorobutyric acid and is expected to provide high yields and purity for 2-chloroisobutyric acid.[2]
Reaction Scheme:
(CH₃)₂CHCOOH + Cl₂ --(Isobutyric Anhydride)--> (CH₃)₂C(Cl)COOH + HCl
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, gas inlet tube, and temperature probe.
-
Isobutyric acid
-
Isobutyric anhydride
-
Chlorine gas
-
Scrubber system for HCl and excess chlorine
-
Distillation apparatus
Procedure:
-
Charging the Reactor: Charge the reactor with isobutyric acid and isobutyric anhydride. A typical molar ratio is 1:0.1 to 1:0.5 (isobutyric acid to isobutyric anhydride).
-
Initiating the Reaction: Heat the mixture to the desired reaction temperature, typically between 80-120°C.
-
Chlorination: Introduce a slow and steady stream of chlorine gas into the reaction mixture through the gas inlet tube. The reaction is exothermic, and the temperature should be carefully controlled.
-
Monitoring the Reaction: Monitor the progress of the reaction by gas chromatography (GC) to determine the conversion of isobutyric acid.
-
Reaction Completion: Continue the chlorine addition until the desired conversion is achieved (typically >95%).
-
Work-up: Stop the chlorine flow and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.
-
Purification: The crude 2-chloroisobutyric acid can be purified by fractional distillation under reduced pressure.
Safety Precautions: This reaction involves the use of chlorine gas, which is highly toxic and corrosive. The entire procedure must be carried out in a well-ventilated fume hood with appropriate safety equipment and a scrubber system to neutralize HCl and excess chlorine.
Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky reaction is a classic and reliable method for the α-halogenation of carboxylic acids.[3][4][5][6]
Reaction Scheme:
(CH₃)₂CHCOOH + Cl₂ --(PCl₃)--> (CH₃)₂C(Cl)COOH + HCl + POCl₃
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Heating mantle
-
Isobutyric acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas or sulfuryl chloride (SO₂Cl₂)
-
Distillation apparatus
Procedure:
-
Catalyst Addition: To the isobutyric acid in the reaction flask, add a catalytic amount of phosphorus trichloride (typically 0.1 equivalents).
-
Formation of Acyl Chloride: Gently heat the mixture to initiate the reaction, which forms isobutyryl chloride.
-
Chlorination: Introduce chlorine gas or add sulfuryl chloride dropwise to the reaction mixture at a controlled rate. The reaction is typically carried out at a temperature of 80-100°C.
-
Reaction Completion: The reaction is monitored by the cessation of HCl evolution and confirmed by GC analysis.
-
Hydrolysis: After the reaction is complete, the mixture is cooled, and water is carefully added to hydrolyze the acyl chloride intermediate to the carboxylic acid.
-
Work-up and Purification: The product is then isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation.
Safety Precautions: Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. Chlorine gas and sulfuryl chloride are also hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Method 3: Synthesis from 1,1,1-Trichloro-2-methyl-2-propanol
This method provides an alternative route to 2-chloroisobutyric acid, starting from a different precursor.[1]
Reaction Scheme:
(CH₃)₂C(OH)CCl₃ + H₂O --(AlCl₃·xH₂O)--> (CH₃)₂C(Cl)COOH + 2HCl
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control.
-
1,1,1-trichloro-2-methyl-2-propanol (Chloretone)
-
Anhydrous aluminum chloride (AlCl₃)
-
Water
-
Nitrobenzene (solvent)
-
Separatory funnel and extraction apparatus
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare partially hydrated aluminum chloride by adding water to anhydrous aluminum chloride in a controlled manner.
-
Reaction Setup: Dissolve 1,1,1-trichloro-2-methyl-2-propanol in nitrobenzene in the reactor.
-
Reaction Execution: Add the hydrated aluminum chloride catalyst to the solution and heat the mixture to 65-70°C for several hours.
-
Work-up: After the reaction is complete, the mixture is poured into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted into an alkaline aqueous solution, which is then acidified and extracted with an organic solvent (e.g., diethyl ether). The solvent is removed, and the crude product is purified by distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 2-chloroisobutyric acid.
Signaling Pathway Diagram
Caption: Simplified reaction pathway for the direct chlorination of isobutyric acid.
References
- 1. US2777876A - Synthesis of alpha-chloroisobutyric acid - Google Patents [patents.google.com]
- 2. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Chloro-2-methylpropanoic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-methylpropanoic acid is a valuable carboxylic acid derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the reactive carboxylic acid group and the tertiary carbon atom bearing a chlorine atom, make it a versatile precursor for creating a range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of hypolipidemic drugs, specifically focusing on the fibrate class of compounds.
Application: Synthesis of Fibrate Analogs
Fibrates are a class of amphipathic carboxylic acids that are used for the treatment of metabolic disorders, primarily hyperlipidemia. They act as agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism. Activation of PPAR-α leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This compound is a key precursor for the synthesis of the core structure of several fibrate drugs, including fenofibrate and gemfibrozil.
The primary synthetic route utilizing this compound for the preparation of fibrate precursors is the Williamson ether synthesis. In this reaction, the carboxylate of this compound or its ester derivative acts as a nucleophile, displacing a halide or other suitable leaving group from a phenolic substrate.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of fibrates derived from this compound and its analogs.
Table 1: Synthesis Yields of Fenofibrate and its Precursor
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Synthesis of Fenofibric Acid | 4-chloro-4'-hydroxybenzophenone, Chloroform, Acetone, Sodium Hydroxide | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid) | 73% | [1] |
| Esterification of Fenofibric Acid | Fenofibric acid, 2-bromopropane, Potassium carbonate | Fenofibrate | Not Specified | [2] |
| One-pot Synthesis of Fenofibrate | 4-chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate | Fenofibrate | 77% | [3] |
Table 2: Clinical Efficacy of Fibrates in Lowering Triglycerides
| Drug | Dosage | Study Population | Baseline Triglyceride Level (mmol/L) | Triglyceride Reduction (%) | Reference |
| Fenofibrate | Not Specified | Patients with hypertriglyceridemia and metabolic syndrome | 3.6 ± 1.5 | 50.1% at 6 months | [4] |
| Fenofibrate | 135-160 mg/day | Patients with low-density lipoprotein-cholesterol at goal but high triglyceride levels | Median: Not Specified | Median: -60% after 4 months | [5] |
| Gemfibrozil | 1200 mg/day | Patients with hyperlipoproteinaemia | Not Specified | ~50% | [6] |
| Gemfibrozil | 600 mg b.i.d. | Patients with NIDDM | Not Specified | 30.4% | [7][8] |
| Gemfibrozil | 600 mg b.i.d. | Male patients with established atherosclerosis | 3.65 | 49.5% | [9] |
Table 3: Effect of Fibrates on Other Lipid Parameters
| Drug | Effect on HDL Cholesterol | Effect on LDL Cholesterol | Reference |
| Fenofibrate | Increase up to 20% | Reduction of 25.5% | [4] |
| Gemfibrozil | Increase | Reduction of ~20% | [6] |
| Gemfibrozil | 6% increase | No significant difference | [10] |
Signaling Pathway: PPAR-α Activation by Fibrates
Fibrates exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). PPAR-α is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. The binding of a fibrate molecule to PPAR-α induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and lipoprotein metabolism.
The downstream effects of PPAR-α activation include:
-
Increased Lipoprotein Lipase (LPL) activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[11]
-
Increased fatty acid oxidation: This leads to a reduction in the availability of fatty acids for triglyceride synthesis.[11]
-
Decreased apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further promotes triglyceride clearance.[11]
-
Increased apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II) expression: These are the major protein components of HDL, and their increased synthesis leads to higher levels of HDL cholesterol.[11]
Caption: PPAR-α signaling pathway activated by fibrates.
Experimental Protocols
Protocol 1: Synthesis of Fenofibric Acid via Williamson Ether Synthesis
This protocol describes the synthesis of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid), a key intermediate for fenofibrate, using this compound. This reaction is an adaptation of the Williamson ether synthesis.
Materials:
-
4-chloro-4'-hydroxybenzophenone
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
A suitable solvent (e.g., acetone, ethanol, or a polar aprotic solvent like DMF)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of the Phenol:
-
In a round-bottom flask, dissolve 4-chloro-4'-hydroxybenzophenone (1 equivalent) and a strong base such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents) in a suitable solvent.
-
Stir the mixture at room temperature or with gentle heating to form the phenoxide salt.
-
-
Nucleophilic Substitution:
-
To the solution of the phenoxide, add this compound (1-1.2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the solvent and temperature (typically several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, filter the mixture. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the fenofibric acid.
-
Extract the precipitated product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the crude fenofibric acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure fenofibric acid. A reported yield for a similar synthesis using chloroform and acetone is 73%.[1]
-
Caption: Experimental workflow for the synthesis of fenofibric acid.
Protocol 2: General Procedure for the Esterification of Fenofibric Acid
This protocol outlines the conversion of fenofibric acid to its corresponding ester, such as fenofibrate (the isopropyl ester).
Materials:
-
Fenofibric acid
-
The desired alcohol (e.g., isopropanol for fenofibrate)
-
A strong acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)
-
A suitable solvent (if necessary)
-
Sodium bicarbonate solution
-
Organic solvent for extraction
-
Drying agent
-
Standard laboratory glassware for esterification
Procedure (Fischer Esterification):
-
Reaction Setup:
-
In a round-bottom flask, dissolve fenofibric acid in an excess of the desired alcohol (e.g., isopropanol).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
-
Reaction:
-
Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification:
-
The crude ester can be purified by column chromatography or recrystallization to yield the pure product.
-
Conclusion
This compound is a readily available and highly effective building block for the synthesis of fibrate-based hypolipidemic agents. The Williamson ether synthesis provides a robust method for coupling this building block with various phenolic structures, allowing for the creation of a diverse library of potential drug candidates. The resulting compounds, through their activation of the PPAR-α signaling pathway, offer a powerful therapeutic strategy for the management of dyslipidemia. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their discovery and development efforts.
References
- 1. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 4. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemfibrozil as a lipid lowering compound in hyperlipoproteinaemia. A placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Effects of Gemfibrozil on Triglyceride Levels in Patients With NIDDM: Hyperlipidemia in Diabetes Investigators | Semantic Scholar [semanticscholar.org]
- 9. Gemfibrozil treatment of the high triglyceride-low high-density lipoprotein cholesterol trait in men with established atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemfibrozil for the secondary prevention of coronary heart disease in men with low levels of high-density lipoprotein cholesterol. Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Chloroisobutyric Acid for Sensitive GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides detailed protocols for the chemical derivatization of 2-chloroisobutyric acid for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 2-Chloroisobutyric acid, a polar and non-volatile compound, requires derivatization to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] This note compares two common and effective derivatization techniques: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride-Methanol (BF₃-Methanol). Detailed experimental procedures, typical GC-MS parameters, and a comparison of the methods' performance characteristics are presented to guide researchers in selecting the optimal method for their analytical needs.
Principle of Derivatization
For successful analysis by gas chromatography, compounds must be volatile and thermally stable. Carboxylic acids like 2-chloroisobutyric acid contain a polar carboxyl group (-COOH) with an active hydrogen, which leads to strong intermolecular hydrogen bonding and low volatility.[1][2] Derivatization chemically modifies this functional group to create a less polar and more volatile derivative.
-
Silylation: This is a widely used method where the active hydrogen of the carboxyl group is replaced by a nonpolar trimethylsilyl (TMS) group.[3] Reagents like BSTFA are highly reactive and produce TMS esters that are volatile and suitable for GC-MS analysis.[4] The reaction is typically fast and proceeds under mild conditions.[4]
-
Alkylation (Esterification): This method converts the carboxylic acid into an ester, most commonly a methyl ester.[1] This is achieved by reacting the acid with an alcohol in the presence of a catalyst, such as BF₃.[2] The resulting esters are generally more stable than TMS derivatives, particularly in the presence of trace moisture.[1]
Comparison of Derivatization Methods
Both silylation and esterification are suitable for the analysis of small organic acids. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.
| Feature | Silylation (BSTFA) | Esterification (BF₃-Methanol) |
| Reaction Speed | Fast (typically 15-60 minutes).[4] | Slower (can require 1-2 hours or overnight incubation).[5] |
| Reagent | Strong silylating agent, byproducts are volatile.[2] | Strong acid catalyst, requires anhydrous conditions.[5] |
| Derivative Stability | Sensitive to moisture, may require inert conditions.[1] | Esters are generally stable and less susceptible to hydrolysis.[2] |
| Versatility | Reacts with various functional groups (-OH, -NH, -SH). | Primarily targets carboxylic acids.[2] |
| Typical Sensitivity | Provides low detection limits.[6] | Also provides low detection limits, comparable to silylation.[6] |
Experimental Protocols
Caution: All derivatization reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is thoroughly dried to prevent reagent decomposition and reaction inhibition.[2]
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of a trimethylsilyl (TMS) ester of 2-chloroisobutyric acid. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to increase the reactivity of BSTFA.[2]
Reagents and Materials:
-
2-Chloroisobutyric acid standard or sample extract, dried
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Pyridine or Acetonitrile (Anhydrous Grade)
-
Internal Standard (e.g., 2-chloropropionic acid)
-
GC Vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Aliquot the sample containing 2-chloroisobutyric acid into a GC vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue. Add the internal standard at this stage if required. Vortex briefly to dissolve.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: Esterification with 14% Boron Trifluoride-Methanol
This protocol details the formation of the methyl ester of 2-chloroisobutyric acid using a common and commercially available reagent.
Reagents and Materials:
-
2-Chloroisobutyric acid standard or sample extract, dried
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane (GC Grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., 2-chloropropionic acid)
-
GC Vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Aliquot the sample containing 2-chloroisobutyric acid into a GC vial. Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution & Derivatization: Add 100 µL of 14% BF₃-Methanol solution to the dried sample. Add the internal standard if required.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 200 µL of hexane and 100 µL of saturated sodium chloride solution to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Centrifuge briefly if necessary to separate the layers. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is ready for GC-MS analysis. Inject 1 µL of the hexane extract.
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the analysis of 2-chloroisobutyric acid, from sample preparation through data analysis.
Caption: Experimental workflow for GC-MS analysis.
Typical GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar nonpolar phase) |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial: 50°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) for target quantification |
Quantitative Data and Performance
Table 1: Method Performance Comparison for Low-Molecular-Weight Organic Acids Data adapted from a study on C₃-C₉ dicarboxylic acids and may vary for 2-chloroisobutyric acid.[6]
| Parameter | Silylation (BSTFA) | Esterification (BF₃-Methanol) |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | ≤ 4 ng/m³ |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
| General Assessment | Higher reproducibility and lower detection limits noted in the referenced study.[6] | Provides satisfactory reproducibility and low detection limits.[6] |
Conclusion
Both silylation with BSTFA and esterification with BF₃-Methanol are effective and robust methods for the derivatization of 2-chloroisobutyric acid for GC-MS analysis. Silylation offers a faster reaction time and has shown slightly better sensitivity and reproducibility in related applications.[6] However, the resulting TMS derivatives are moisture-sensitive. Esterification yields more stable derivatives, which can be advantageous for batch processing or when samples cannot be analyzed immediately. The choice of method should be guided by specific laboratory requirements, sample throughput needs, and the chemical nature of the sample matrix. Validation of the chosen method is essential to ensure accurate and precise quantification.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Chloro-2-methylpropanoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-2-methylpropanoic acid as a key building block in the synthesis of novel agrochemicals, particularly herbicides. While not typically applied directly in the field, its structural motif is central to the development of potent active ingredients. This document outlines a representative synthetic protocol for a herbicidal derivative, its mechanism of action, and methods for evaluating its efficacy.
Introduction
This compound, also known as 2-chloroisobutyric acid, is a carboxylic acid derivative that serves as a valuable intermediate in organic synthesis.[1] In the context of agrochemical research, its gem-dimethyl and chloro-substituted alpha-carbon offer a unique structural scaffold for the creation of new active ingredients. Its primary application lies in the synthesis of phenoxypropionate herbicides, a class of compounds known for their selective control of grass weeds in broadleaf crops.
The closely related commercial herbicide, Mecoprop (MCPP), is a phenoxypropionic acid, highlighting the importance of the propanoic acid core in herbicidal activity.[2] By utilizing this compound, researchers can explore novel structural variations to enhance efficacy, selectivity, and environmental profile.
Synthesis of a Model Herbicide: (R,S)-2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid
This protocol describes the synthesis of a model herbicidal compound, (R,S)-2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid, using this compound as a starting material. This synthesized molecule is an analogue of the well-known phenoxypropionate herbicides.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize (R,S)-2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid via a Williamson ether synthesis reaction between 4-chloro-2-methylphenol and the sodium salt of this compound.
Materials:
-
This compound
-
4-chloro-2-methylphenol
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a 250 mL round-bottom flask, dissolve 12.25 g (0.1 mol) of this compound in 100 mL of DMF.
-
Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of deionized water to the flask while stirring. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. Stir for 30 minutes at room temperature to ensure complete formation of the sodium salt.
-
Phenol Addition: To the solution of the sodium salt, add 14.26 g (0.1 mol) of 4-chloro-2-methylphenol.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of deionized water.
-
Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three 150 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified (R,S)-2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid.
Synthetic Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Chloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel ester, amide, and phenoxyether derivatives of 2-chloroisobutyric acid. This versatile starting material is a valuable building block in medicinal chemistry, offering a scaffold for the development of new therapeutic agents. The following protocols are designed to be clear, concise, and reproducible for researchers in drug discovery and development.
Synthesis of Novel Ester Derivatives via Fischer Esterification
The esterification of 2-chloroisobutyric acid with various alcohols is a fundamental transformation for creating a library of novel compounds. The Fischer esterification, a classic acid-catalyzed reaction, is a reliable method for this purpose.
Experimental Protocol: Synthesis of Ethyl 2-Chloroisobutyrate
This protocol describes the synthesis of a simple ester, which can be adapted for a wide range of primary and secondary alcohols.
Materials:
-
2-Chloroisobutyric acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine 2-chloroisobutyric acid (12.25 g, 0.1 mol) and absolute ethanol (50 mL, excess).
-
Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-chloroisobutyrate.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Quantitative Data:
| Reactant 1 (Acid) | Reactant 2 (Alcohol) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2-Chloroisobutyric Acid | Ethanol | H₂SO₄ | 5 | Reflux | 85 | >98 |
| 2-Chloroisobutyric Acid | Isopropanol | H₂SO₄ | 6 | Reflux | 82 | >97 |
| 2-Chloroisobutyric Acid | Benzyl Alcohol | H₂SO₄ | 8 | Reflux | 78 | >97 |
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of esters from 2-chloroisobutyric acid.
Synthesis of Novel Amide Derivatives
The reaction of 2-chloroisobutyric acid with amines provides a straightforward route to novel amides. Activation of the carboxylic acid, for instance by conversion to the acid chloride, is a common and effective strategy.
Experimental Protocol: Synthesis of N-Benzyl-2-chloroisobutyramide
This protocol details a two-step, one-pot synthesis of an amide derivative.
Materials:
-
2-Chloroisobutyric acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
Step 1: Formation of the Acid Chloride
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroisobutyric acid (6.13 g, 0.05 mol) in anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise over 15 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then gently reflux for 2 hours.
-
Allow the solution to cool to room temperature. The resulting solution contains 2-chloroisobutyryl chloride.
Step 2: Amidation
-
In a separate 250 mL flask, dissolve benzylamine (5.36 g, 0.05 mol) and triethylamine (7.0 mL, 0.05 mol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.
-
Add the freshly prepared 2-chloroisobutyryl chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-benzyl-2-chloroisobutyramide.
Quantitative Data:
| Reactant 1 (Acid) | Reactant 2 (Amine) | Coupling Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2-Chloroisobutyric Acid | Benzylamine | SOCl₂ | 6 | 0 to RT | 88 | >98 |
| 2-Chloroisobutyric Acid | Aniline | SOCl₂ | 7 | 0 to RT | 85 | >97 |
| 2-Chloroisobutyric Acid | Morpholine | SOCl₂ | 5 | 0 to RT | 92 | >99 |
Logical Relationship for Amide Synthesis
Caption: Key steps in the synthesis of N-substituted 2-chloroisobutyramides.
Synthesis of Novel 2-Phenoxyisobutyric Acid Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a powerful method for forming the ether linkage in 2-phenoxyisobutyric acid derivatives, which are precursors to fibrate drugs. This reaction involves the nucleophilic substitution of the chloride in a 2-chloroisobutyrate ester by a phenoxide ion.
Experimental Protocol: Synthesis of Ethyl 2-(4-methylphenoxy)isobutyrate
This protocol outlines the synthesis of a model 2-phenoxyisobutyrate.
Materials:
-
Ethyl 2-chloroisobutyrate
-
p-Cresol (4-methylphenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add sodium hydride (1.0 g, 25 mmol, 60% dispersion) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil.
-
Add anhydrous DMF (30 mL) to the flask.
-
Dissolve p-cresol (2.16 g, 20 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.
-
Add ethyl 2-chloroisobutyrate (3.01 g, 20 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data:
| Reactant 1 (Ester) | Reactant 2 (Phenol) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethyl 2-chloroisobutyrate | p-Cresol | NaH | DMF | 12 | 80 | 90 |
| Ethyl 2-chloroisobutyrate | Phenol | NaH | DMF | 12 | 80 | 92 |
| Ethyl 2-chloroisobutyrate | 4-Chlorophenol | K₂CO₃ | DMF | 24 | 100 | 85 |
Signaling Pathway for Williamson Ether Synthesis
Caption: Key transformations in the Williamson ether synthesis of 2-phenoxyisobutyrates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-2-methylpropanoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-2-methylpropanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is isobutyric acid. The reaction involves the selective chlorination at the α-position of the carboxylic acid.
Q2: What are the typical chlorinating agents used for this synthesis?
A2: Common chlorinating agents for the α-chlorination of carboxylic acids include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction conditions and the selectivity of the chlorination.
Q3: Are there any catalysts that can improve the reaction rate and yield?
A3: Yes, catalysts are often employed to facilitate the α-chlorination of carboxylic acids. For the chlorination of isobutyric acid, sulfur or isobutyryl chloride has been shown to be effective. These catalysts can help in the formation of an acid chloride intermediate, which then enolizes to allow for chlorination at the alpha-carbon.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include di-chlorinated species, where a second chlorine atom is added to the molecule. Additionally, depending on the reaction conditions, isomers such as β-chloro-2-methylpropanoic acid could potentially form, although the α-position is generally more reactive for this type of reaction. Incomplete reaction will leave unreacted isobutyric acid.
Q5: How can I purify the final product?
A5: A typical purification procedure involves several steps. First, the crude reaction mixture is washed with water to remove any water-soluble impurities. This is followed by a wash with a dilute solution of sodium bicarbonate to neutralize any remaining acidic components, such as HCl or unreacted isobutyric acid. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate. Finally, the purified this compound is isolated by distillation under reduced pressure.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst (e.g., sulfur) may be of low quality or may not have been activated. 2. Insufficient Reaction Temperature: The reaction may not have reached the optimal temperature for chlorination. 3. Poor Quality Starting Material: The isobutyric acid may contain impurities that inhibit the reaction. 4. Inefficient Chlorinating Agent: The chlorinating agent may have decomposed or may not be suitable for the reaction. | 1. Use high-purity catalyst. If using sulfur, ensure it is finely powdered. 2. Monitor the reaction temperature closely and maintain it within the optimal range (e.g., 125-130°C when using sulfur as a catalyst). 3. Use freshly distilled isobutyric acid. 4. Use a fresh or properly stored chlorinating agent. Consider switching to a different agent if the issue persists. |
| Formation of Dichloro Side Products | 1. Over-chlorination: The reaction was allowed to proceed for too long, or an excess of the chlorinating agent was used. | 1. Carefully monitor the reaction progress using techniques like GC or NMR. Stop the reaction once the desired conversion of the starting material is achieved. 2. Use a stoichiometric amount or a slight excess of the chlorinating agent. |
| Presence of Unreacted Isobutyric Acid in Product | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Catalyst: The amount of catalyst used was not enough to drive the reaction forward. | 1. Increase the reaction time and continue to monitor its progress. 2. Increase the catalyst loading within the recommended range. |
| Product is a Mixture of α- and β-isomers | 1. Reaction Conditions: The reaction temperature and catalyst can influence the regioselectivity of the chlorination. | 1. To favor the formation of the α-chloro isomer, maintain the reaction temperature in the range of 125-130°C when using sulfur or isobutyryl chloride as a catalyst. |
| Difficulty in Isolating Pure Product | 1. Inefficient Purification: The washing and extraction steps may not have been performed effectively. 2. Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, making distillation difficult. | 1. Ensure thorough washing with sodium bicarbonate to remove all acidic impurities. Use a sufficient amount of drying agent. 2. Perform distillation under reduced pressure to lower the boiling point and potentially break the azeotrope. |
Experimental Protocols
Synthesis of this compound from Isobutyric Acid
This protocol is based on the principles of α-chlorination of carboxylic acids.
Materials:
-
Isobutyric acid
-
Chlorinating agent (e.g., Chlorine gas or Sulfuryl chloride)
-
Catalyst (e.g., Sulfur powder or Isobutyryl chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
5% Sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Standard laboratory glassware for reaction, workup, and distillation.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add isobutyric acid and the catalyst (e.g., a small amount of sulfur).
-
Chlorination: Heat the mixture to the desired reaction temperature (e.g., 125-130°C). Slowly add the chlorinating agent through the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or NMR to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water.
-
Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ will be evolved. Repeat until the aqueous layer is basic.[1]
-
Wash again with brine (saturated NaCl solution).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Effect of Catalyst and Temperature on Yield
| Catalyst | Temperature (°C) | Yield of Monochloroisobutyric Acid (%) | Ratio of α- to β-isomer |
| Sulfur | 125-130 | 83.5 | 5.7 : 1 |
| Isobutyryl Chloride (16.4%) | 130 | 84.0 | 4.4 : 1 |
| Isobutyryl Chloride (19%) | 130 | 79.2 | 6.6 : 1 |
Data adapted from U.S. Patent 2,230,796.
Visualizations
References
Technical Support Center: Purification of Crude 2-Chloro-2-methylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as isobutyric acid or 2-hydroxy-2-methylpropanoic acid.
-
Byproducts: Including isomeric chloro-acids or products from over-chlorination.
-
Residual solvents: From the reaction or initial work-up steps.
-
Water: Which can affect crystallization and distillation.[1]
Q2: What are the primary methods for purifying this compound?
A2: The two primary purification methods are fractional distillation under reduced pressure and recrystallization. The choice depends on the nature of the impurities and the desired final purity. A combination of both methods can also be employed for very high purity requirements.
Q3: What is the melting and boiling point of this compound?
A3: this compound has a melting point in the range of 27-31°C and a boiling point of approximately 193°C at atmospheric pressure.[2] Distillation is often performed under vacuum to reduce the boiling point and prevent potential decomposition.
Q4: Is this compound soluble in water?
A4: Yes, it is soluble in water and also in many organic solvents.[3] This property is important to consider during aqueous work-ups and when selecting a suitable recrystallization solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Distillation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Bumping or uneven boiling | - Insufficient agitation.- Lack of boiling chips or stir bar.- High heating rate. | - Ensure smooth and consistent stirring.- Add new, unused boiling chips or a magnetic stir bar.- Reduce the heating mantle temperature and allow for slow, even heating. |
| Poor separation of fractions | - Inefficient fractionating column.- Fluctuations in vacuum pressure.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Ensure all connections are airtight and the vacuum pump is operating consistently.- Reduce the heating rate to slow down the distillation and allow for better separation. |
| Product solidifies in the condenser | - The cooling water is too cold, and the melting point of the compound is high relative to the condenser temperature. | - Increase the temperature of the cooling water slightly or reduce its flow rate to prevent solidification. |
| Low yield | - Leaks in the distillation apparatus.- Incomplete transfer of the crude product.- Significant holdup in the distillation column. | - Check all joints and connections for leaks before starting the distillation.- Ensure complete transfer of the crude material to the distillation flask.- Use a smaller distillation setup for smaller quantities to minimize losses due to column holdup. |
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling out" - product separates as a liquid instead of crystals | - The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point.[4][5][6] | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.[4][5]- Try a different recrystallization solvent or a solvent mixture with a lower boiling point. |
| No crystal formation upon cooling | - Too much solvent was used, and the solution is not saturated.[4][6][7]- The solution is supersaturated.[4] | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[4] |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[5]- The crystals were washed with a solvent that was not cold, leading to redissolving of the product.[7] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]- Always use ice-cold solvent to wash the filtered crystals.[7] |
| Colored impurities remain in the crystals | - The impurities are not effectively removed by a single recrystallization. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce the yield.[5] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is adapted from a procedure for a similar compound, (S)-2-chloropropanoic acid.[8]
-
Preparation:
-
Transfer the crude this compound to a round-bottom flask of an appropriate size.
-
Add a magnetic stir bar or boiling chips.
-
Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.
-
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction. A brownish forerun might be observed.[8]
-
Carefully monitor the temperature at the distillation head. Collect the main fraction distilling at a constant temperature and pressure.
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal solvent will dissolve the crude product when hot but not when cold.[1] Potential solvents to test include water, hexane, or mixtures like toluene/petroleum ether.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClO₂ | [9] |
| Molecular Weight | 122.55 g/mol | [9] |
| Melting Point | 27-31 °C | [2] |
| Boiling Point | 193 °C at 760 mmHg | N/A |
| Purity (Commercial) | ≥98% | [9] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. This compound | 594-58-1 [sigmaaldrich.com]
- 3. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 2-Chloroisobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-chloroisobutyric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-chloroisobutyric acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Chloroisobutyric Acid | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of chlorinating agent or catalyst. 4. Loss of product during workup and purification. | 1. Increase reaction time or monitor reaction progress using techniques like GC or NMR. 2. Optimize the reaction temperature. For Hell-Volhard-Zelinsky (HVZ) reactions, ensure the temperature is high enough to promote the reaction but not so high as to cause decomposition.[1] 3. Ensure the correct stoichiometry of reagents. Use a slight excess of the chlorinating agent if necessary, but be mindful of potential side reactions. 4. Optimize the extraction and distillation procedures to minimize product loss. |
| Presence of Unreacted Isobutyric Acid | 1. Insufficient reaction time. 2. Inadequate amount of chlorinating agent or catalyst. 3. Low reaction temperature. | 1. Extend the reaction time. 2. Re-evaluate the stoichiometry of your reagents. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Poly-chlorinated Byproducts | 1. Excess of chlorinating agent. 2. Prolonged reaction time at elevated temperatures. | 1. Use a controlled amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride). The molar ratio of the chlorinating agent to the starting material is critical.[2] 2. Monitor the reaction closely and stop it once the desired conversion is achieved. |
| Formation of Methacrylic Acid | 1. High reaction temperatures leading to elimination of HCl.[1] | 1. Maintain a lower reaction temperature. The optimal temperature will depend on the specific chlorinating agent and catalyst used. 2. Consider using a milder chlorination method if elimination is a persistent issue. |
| Formation of Tarry Byproducts | 1. Excessively high reaction temperatures. 2. Presence of impurities that can catalyze polymerization. | 1. Carefully control the reaction temperature and avoid localized overheating.[3] 2. Ensure all reagents and solvents are of high purity. |
| Presence of Isobutyryl Chloride | 1. Incomplete hydrolysis of the intermediate acyl chloride. | 1. Ensure sufficient water is present during the workup to fully hydrolyze the acyl chloride to the carboxylic acid. 2. Increase the hydrolysis time or temperature if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-chloroisobutyric acid from isobutyric acid?
A1: The most common laboratory and industrial method for the α-chlorination of isobutyric acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating isobutyric acid with a chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a catalytic amount of phosphorus trichloride (PCl₃) or red phosphorus.[1][4][5][6]
Q2: What are the primary side reactions to be aware of during the synthesis of 2-chloroisobutyric acid?
A2: The primary side reactions include:
-
Over-chlorination: Formation of di- or tri-chlorinated products if an excess of the chlorinating agent is used.[2]
-
Elimination: At high temperatures, 2-chloroisobutyric acid can undergo dehydrochlorination to form methacrylic acid.[1]
-
Formation of tarry or polymeric byproducts: This can occur at excessive temperatures.[3]
-
Residual starting material and intermediates: Incomplete reaction can leave unreacted isobutyric acid, and incomplete hydrolysis can result in the presence of isobutyryl chloride.
Q3: How can I minimize the formation of methacrylic acid?
A3: To minimize the formation of methacrylic acid, it is crucial to carefully control the reaction temperature. High temperatures favor the elimination reaction.[1] Running the reaction at the lowest effective temperature and for the minimum time required for complete conversion of the starting material is recommended.
Q4: What is the mechanism of the Hell-Volhard-Zelinsky reaction for the chlorination of isobutyric acid?
A4: The mechanism involves three main stages:
-
Formation of Acyl Halide: The phosphorus trihalide catalyst reacts with isobutyric acid to form isobutyryl halide.
-
Enolization and α-Halogenation: The isobutyryl halide tautomerizes to its enol form. This enol then reacts with the halogen at the α-carbon to form α-halo-isobutyryl halide.
-
Hydrolysis: The α-halo-isobutyryl halide is then hydrolyzed during the workup to yield 2-chloroisobutyric acid.[7][8]
Q5: What purification methods are effective for removing the common impurities?
A5: Fractional distillation is a common and effective method for purifying 2-chloroisobutyric acid from byproducts and unreacted starting material. The different boiling points of 2-chloroisobutyric acid, isobutyric acid, and methacrylic acid allow for their separation. Recrystallization can also be used if the crude product is a solid or can be solidified.
Experimental Protocols
Key Experiment: Synthesis of 2-Chloroisobutyric Acid via the Hell-Volhard-Zelinsky Reaction
Materials:
-
Isobutyric acid
-
Red phosphorus
-
Chlorine gas
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under reflux and distillation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, place isobutyric acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly bubble dry chlorine gas through the heated mixture. The reaction is exothermic, and the temperature should be carefully controlled.
-
Continue the chlorination until the reaction is complete, which can be monitored by the cessation of hydrogen chloride evolution or by GC analysis of an aliquot.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining phosphorus halides.
-
Separate the organic layer.
-
Dry the crude 2-chloroisobutyric acid over anhydrous sodium sulfate.
-
Purify the product by fractional distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic materials, including chlorine gas and hydrogen chloride. Appropriate personal protective equipment (PPE) should be worn.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of 2-chloroisobutyric acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of 2-chloroisobutyric acid.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]
- 3. US2777876A - Synthesis of alpha-chloroisobutyric acid - Google Patents [patents.google.com]
- 4. Organic Chemistry 2: Hell-Volhard-Zelinsky reaction [ukathletics2011.blogspot.com]
- 5. Organic 2: The Hell-Volhard-Zelinsky halogenation reaction [arwill50.blogspot.com]
- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: α-Halogenation of Carboxylic Acid Derivatives: Overview [jove.com]
Technical Support Center: 2-Chloro-2-methylpropanoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic routes for this compound include:
-
Direct Chlorination of 2-Methylpropanoic Acid: This method often involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. The reaction of 2-methylpropanoic acid with SOCl₂ initially forms the isobutyryl chloride intermediate.[1]
-
From an Amino Acid Precursor: A general method for synthesizing 2-chloroalkanoic acids involves the diazotization of the corresponding amino acid, in this case, 2-amino-2-methylpropanoic acid, with sodium nitrite in the presence of hydrochloric acid.[2]
-
From a Tertiary Alcohol: The related compound, 2-chloro-2-methylpropane, is synthesized from 2-methyl-2-propanol and concentrated hydrochloric acid.[3] A similar approach for the carboxylic acid would involve oxidation of the corresponding chlorohydrin, though this is a less direct route.
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields for the synthesis of 2-chloroalkanoic acids can vary significantly depending on the chosen synthetic route and reaction conditions. For the synthesis of (S)-2-Chloropropanoic acid from (S)-alanine via diazotization, yields of 58-65% have been reported.[2] Yields for direct chlorination methods can be influenced by the specificity of the chlorinating agent and the potential for side reactions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Inactive Reagents | Ensure the quality and activity of your starting materials and reagents. For instance, thionyl chloride can degrade upon exposure to moisture. Use freshly opened or properly stored reagents. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider extending the reaction time or increasing the temperature, while being mindful of potential side reactions. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For diazotization reactions, maintaining a low temperature (e.g., below 5°C) is crucial to prevent the decomposition of the diazonium salt.[2] For direct chlorination, the optimal temperature will depend on the chlorinating agent and initiator used. |
| Poor Quenching/Work-up | Improper work-up can lead to product loss. Ensure that the quenching step is performed carefully and that the pH is adjusted correctly for efficient extraction of the carboxylic acid product into the organic phase. |
| Product Volatility | While this compound is not extremely volatile, some related compounds like 2-chloro-2-methylpropane are.[3] If a volatile intermediate or product is expected, take precautions during solvent removal (e.g., use of a rotary evaporator with a cooled trap). |
Problem 2: Impure Product After Purification
Possible Causes and Solutions
| Cause | Recommended Action |
| Unreacted Starting Material | If the reaction has not gone to completion, unreacted 2-methylpropanoic acid may co-purify with the product. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Fractional distillation or chromatography may be necessary to separate the product from the starting material. |
| Presence of Side Products | A common side reaction in the synthesis of related alkyl halides is elimination, leading to the formation of an alkene (in this case, methacrylic acid or its derivatives).[3] The choice of reaction conditions and reagents can influence the extent of this side reaction. |
| Formation of Brownish Impurities | During the distillation of 2-chloroalkanoic acids, the formation of a brownish forerun has been observed, which can sometimes decompose vigorously.[2] It is recommended to interrupt the distillation and remove this forerun. |
| Residual Acid/Base from Work-up | Ensure thorough washing of the organic layer during the work-up to remove any residual acid or base. Washing with a saturated sodium bicarbonate solution is effective for neutralizing excess acid, followed by a water wash to remove the bicarbonate.[3] |
| Water Contamination | Traces of water can affect the purity and the specific rotation of chiral products.[2] Ensure that all glassware is dry and use anhydrous solvents when necessary. Drying the final organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) is crucial.[3] |
Experimental Protocols
Synthesis of (S)-2-Chloropropanoic Acid via Diazotization of (S)-Alanine
This procedure is adapted from a literature method for the synthesis of a related 2-chloroalkanoic acid and can be used as a starting point for the synthesis of this compound from 2-amino-2-methylpropanoic acid, with appropriate adjustments for stoichiometry.[2]
-
Dissolution: Dissolve the starting amino acid in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the mixture to 0°C in an ice/salt bath.
-
Diazotization: Slowly add a precooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction to stand overnight at room temperature.
-
Removal of Nitrogen Oxides: Evacuate the flask with stirring to remove dissolved nitrogen oxides, indicated by a color change from yellowish-brown to pale yellow.
-
Neutralization and Extraction: Carefully add solid sodium carbonate in portions to neutralize the excess acid. Extract the mixture with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with saturated brine and dry over calcium chloride.
-
Purification: Remove the solvent under reduced pressure and purify the oily residue by fractional distillation.
Visualizing Reaction and Troubleshooting Logic
Diagram 1: General Synthesis Pathway
Caption: A simplified diagram illustrating the direct chlorination pathway for the synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart to guide troubleshooting efforts when encountering low product yields.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroisobutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloroisobutyric acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-chloroisobutyric acid?
A1: The most prevalent methods for the synthesis of 2-chloroisobutyric acid are:
-
Direct Chlorination of Isobutyric Acid: This is often achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) with a catalyst.
-
Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method involves the reaction of isobutyric acid with a halogenating agent, such as chlorine, in the presence of a phosphorus catalyst (e.g., PCl₃ or red phosphorus).[1][2][3] The reaction proceeds via the formation of an acyl halide intermediate, which then undergoes tautomerization to an enol before α-halogenation.[2][4]
Q2: What is 2-chloroisobutyric acid and what are its primary applications?
A2: 2-Chloroisobutyric acid, also known as α-chloroisobutyric acid, is a colorless to pale yellow liquid with a pungent odor.[5] It is a carboxylic acid with a chlorine atom and a methyl group attached to the alpha-carbon.[5] This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and herbicides.[5]
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
A3: The synthesis of 2-chloroisobutyric acid involves hazardous materials. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Handling corrosive and toxic reagents like thionyl chloride, sulfuryl chloride, and chlorine gas with extreme care.[5]
-
Being aware that the reaction can evolve corrosive gases like HCl and SO₂.[6]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-chloroisobutyric acid can stem from several factors. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Try increasing the reaction time or temperature. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Solution: Carefully control the molar ratios of your starting materials and chlorinating agent. A slight excess of the chlorinating agent is often used to ensure complete conversion of the starting material.
-
-
Catalyst Inactivity: The catalyst may be old or deactivated.
-
Solution: Use a fresh batch of catalyst. For the HVZ reaction, ensure the red phosphorus is finely powdered to maximize its surface area.
-
-
Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and distillation.
-
Solution: Optimize your workup procedure. Ensure efficient extraction by performing multiple extractions with an appropriate solvent. During distillation, use a fractionating column to achieve a good separation and minimize loss.
-
Q2: I am observing the formation of significant side products, particularly dichlorinated species. How can I minimize these impurities?
A2: The formation of dichlorinated byproducts is a common issue, especially with aggressive chlorinating agents.
-
Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to over-chlorination.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
-
High Reaction Temperature: Elevated temperatures can promote further chlorination.
-
Solution: Conduct the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve selectivity.
-
-
Inefficient Mixing: Poor mixing can create localized areas of high chlorinating agent concentration, leading to side reactions.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Q3: The final product has a dark color and is difficult to purify. What is causing this and how can I obtain a purer product?
A3: A dark-colored product often indicates the presence of impurities formed through side reactions or decomposition.
-
Reaction Temperature Too High: Excessive heat can lead to the decomposition of the starting material or product.
-
Solution: Maintain a controlled and moderate reaction temperature.
-
-
Presence of Impurities in Starting Materials: Impurities in the isobutyric acid or chlorinating agent can lead to colored byproducts.
-
Solution: Use high-purity starting materials. Consider purifying the isobutyric acid by distillation before use.
-
-
Ineffective Purification: The purification method may not be adequate to remove all impurities.
-
Solution: Fractional distillation under reduced pressure is the most effective method for purifying 2-chloroisobutyric acid. Use a high-efficiency distillation column for better separation.
-
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Chlorobutyric Acid (Analogous System)
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Butyric Anhydride | 5 | 95 | 98 | >99 | [7] |
| Butyric Anhydride | 7 | 90 | - | >99 | [7] |
| Phosphorus Pentachloride | 20-50 | 150-200 | - | - | [7] |
Note: Data for 2-chlorobutyric acid synthesis is presented as an illustrative example due to the limited availability of direct comparative studies for 2-chloroisobutyric acid under various catalysts in the initial search results.
Experimental Protocols
Synthesis of 2-Chloroisobutyric Acid via the Hell-Volhard-Zelinsky Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Isobutyric acid
-
Red phosphorus
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride, optional)
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place isobutyric acid and a catalytic amount of red phosphorus.
-
Chlorination: Heat the mixture gently and slowly bubble chlorine gas through the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by GC or NMR to ensure the complete conversion of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 2-chloroisobutyric acid by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Workflow for optimizing the synthesis of 2-chloroisobutyric acid.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 594-58-1: 2-Chloro-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]
preventing decomposition of 2-Chloro-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of 2-Chloro-2-methylpropanoic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The primary decomposition pathway for this compound, a tertiary alkyl halide, is through solvolysis, most commonly hydrolysis. This occurs via a unimolecular nucleophilic substitution (SN1) mechanism. The stability of the resulting tertiary carbocation intermediate drives this reaction. The presence of nucleophilic solvents, particularly water, will facilitate this decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Refrigeration at 4°C is recommended for long-term storage.[2] The container should be tightly sealed to prevent moisture ingress.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A typical method would involve a reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate decomposition.
Q4: What are the likely degradation products of this compound?
A4: The most common degradation product from hydrolysis is 2-Hydroxy-2-methylpropanoic acid. In the presence of other nucleophiles, corresponding substitution products can be formed. Under certain conditions, elimination (E1) reactions may also occur, leading to the formation of 2-methylpropenoic acid (methacrylic acid).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent Reaction Yields or Kinetics
Possible Cause: Decomposition of this compound stock solution.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Analyze the stock solution by HPLC to check for the presence of degradation products.
-
Compare the results to a freshly prepared standard solution or a previously validated batch.
-
-
Solvent Selection:
-
If preparing a stock solution, use a dry, aprotic solvent to minimize solvolysis.
-
Avoid protic solvents like water, methanol, or ethanol for long-term storage of the reagent.
-
-
pH Control:
Issue 2: Appearance of Unexpected Byproducts in Reaction Mixture
Possible Cause: Decomposition of this compound during the reaction.
Troubleshooting Steps:
-
Reaction Temperature:
-
Higher temperatures can accelerate the rate of decomposition. If possible, run the reaction at a lower temperature.
-
-
Reaction Time:
-
Minimize the reaction time to reduce the exposure of this compound to destabilizing conditions.
-
-
Forced Degradation Study:
-
To identify potential degradation products under your specific reaction conditions, a forced degradation study can be performed. This involves intentionally subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to identify and characterize the resulting degradants.[6][7][8][9]
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates decomposition. | Store at 4°C.[2] Perform reactions at the lowest effective temperature. |
| Moisture/Protic Solvents | Promotes hydrolysis. | Store in a tightly sealed container in a dry environment. Use aprotic solvents for stock solutions. |
| pH | Extremes in pH can catalyze decomposition. | Maintain a neutral or slightly acidic pH where the compound is most stable, if compatible with the reaction. |
| Light | Can potentially promote degradation (photolysis). | Store in an amber or opaque container to protect from light. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Decomposition
This protocol provides a general method for monitoring the decomposition of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. physicsforums.com [physicsforums.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. biomedres.us [biomedres.us]
Navigating the Scale-Up of 2-Chloroisobutyric Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2-chloroisobutyric acid production is a critical step in the development of numerous pharmaceuticals and agrochemicals. However, transitioning from laboratory-scale synthesis to industrial production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the scale-up process.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of 2-chloroisobutyric acid at a larger scale.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase reaction time or temperature incrementally. Monitor reaction progress using techniques like GC-MS to determine the optimal endpoint. |
| Suboptimal catalyst concentration: Too little or deactivated catalyst. | Ensure the catalyst (e.g., phosphorus trichloride, thionyl chloride) is of high purity and used in the correct stoichiometric ratio. Consider fresh catalyst for each batch. | |
| Side reactions: Formation of unwanted byproducts. | Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, pressure, or addition rate of reagents. | |
| High Impurity Levels | Formation of isomers: Presence of 3-chloroisobutyric acid or other isomers. | Modify reaction conditions to favor the formation of the desired 2-chloro isomer. Purification via fractional distillation is often necessary to separate isomers. |
| Over-chlorination: Formation of di- or tri-chlorinated isobutyric acid. | Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. | |
| Residual starting materials: Unreacted isobutyric acid. | Increase reaction time or consider a slight excess of the chlorinating agent. Efficient purification is key to removing unreacted starting materials. | |
| Discoloration of Product | Thermal degradation: Decomposition of the product or impurities at high temperatures. | Lower the temperature of the reaction and purification steps. Consider vacuum distillation to reduce the boiling point of the product. |
| Presence of colored impurities: Formation of trace byproducts that are colored. | Utilize purification techniques such as carbon treatment or recrystallization to remove colored impurities. | |
| Difficult Purification | Close boiling points of product and impurities: Making separation by distillation challenging. | Employ a high-efficiency fractional distillation column. Optimize distillation parameters such as reflux ratio and vacuum pressure. |
| Azeotrope formation: The product may form an azeotrope with solvents or impurities. | Consider alternative purification methods such as crystallization or extractive distillation. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common industrial synthesis method for 2-chloroisobutyric acid?
A1: The most prevalent industrial method for the synthesis of 2-chloroisobutyric acid is the direct chlorination of isobutyric acid. This is often achieved through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction, where a catalyst such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) is used to facilitate the α-chlorination.
Q2: What are the typical catalysts used and their recommended concentrations?
A2: Catalysts like phosphorus trichloride, thionyl chloride, or even elemental sulfur are commonly used. The optimal concentration can vary, but typically a catalytic amount is sufficient. For instance, in related processes for similar molecules, catalyst concentrations can range from catalytic amounts up to stoichiometric equivalents depending on the specific process. It is crucial to perform optimization studies at the lab and pilot scale to determine the ideal catalyst loading for your specific process.
Q3: How can I control the exothermicity of the chlorination reaction during scale-up?
A3: The chlorination of carboxylic acids is an exothermic reaction, and managing the heat generated is critical for safety and to prevent side reactions.[1] Key strategies include:
-
Slow, controlled addition of the chlorinating agent: This allows for the heat to be dissipated as it is generated.
-
Efficient cooling: Utilize a reactor with a high surface area to volume ratio and an efficient cooling jacket.
-
Use of a solvent: A suitable solvent can help to absorb and dissipate the heat of reaction.
-
Continuous flow reactors: These offer excellent heat transfer and can be a safer alternative for highly exothermic reactions at an industrial scale.
Impurities and Byproducts
Q4: What are the most common impurities I should expect in my crude 2-chloroisobutyric acid?
A4: Common impurities include:
-
Unreacted isobutyric acid.
-
Isomeric byproducts: Such as 3-chloroisobutyric acid.
-
Over-chlorinated products: Dichloroisobutyric acid and trichloroisobutyric acid.
-
Residual catalyst and its byproducts.
Q5: How can I identify and quantify these impurities?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile impurities in 2-chloroisobutyric acid.[2][3] A validated GC-MS method can provide detailed information on the impurity profile of your product. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities.
Purification
Q6: What is the recommended method for purifying 2-chloroisobutyric acid at an industrial scale?
A6: Fractional distillation is the most common method for purifying 2-chloroisobutyric acid on a large scale.[4][5][6] This technique separates components based on their different boiling points. Due to the corrosive nature of the product and the potential for thermal degradation, vacuum distillation is often preferred to lower the required temperatures.
Q7: What are the key parameters to consider during fractional distillation?
A7: Important parameters to optimize for efficient separation include:
-
Column efficiency: The number of theoretical plates in the distillation column.
-
Reflux ratio: The ratio of condensed vapor returned to the column to the amount of product taken off. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Vacuum pressure: Lowering the pressure reduces the boiling points of the components, which is beneficial for heat-sensitive materials.
-
Temperature profile: Maintaining a stable and appropriate temperature gradient along the column is crucial for effective separation.
Experimental Protocols
General Protocol for the Synthesis of 2-Chloroisobutyric Acid via Hell-Volhard-Zelinsky Reaction
This is a general guideline and should be optimized for your specific equipment and scale.
-
Reaction Setup: Charge a glass-lined or other suitably corrosion-resistant reactor with isobutyric acid. The reactor should be equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe. Ensure the system is dry and can be operated under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add a catalytic amount of phosphorus trichloride or thionyl chloride to the isobutyric acid with stirring.
-
Chlorination: Heat the mixture to the desired reaction temperature (typically in the range of 80-140°C). Slowly add chlorine gas or liquid chlorinating agent (e.g., sulfuryl chloride) through the dropping funnel. The addition rate should be controlled to manage the reaction exotherm and maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by GC. The reaction is considered complete when the desired conversion of isobutyric acid is achieved.
-
Work-up: Once the reaction is complete, cool the mixture. Any excess chlorinating agent and dissolved hydrogen chloride can be removed by sparging with an inert gas or by applying a vacuum.
-
Purification: The crude 2-chloroisobutyric acid is then purified by fractional vacuum distillation. Collect the fraction corresponding to the boiling point of 2-chloroisobutyric acid at the operating pressure.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Scale-Up
Caption: Phased workflow for scaling up 2-chloroisobutyric acid production.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 4. longdom.org [longdom.org]
- 5. Preliminary Studies on the Use of Reactive Distillation in the Production of Beverage Spirits [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 2-Chloro-2-methylpropanoic Acid Reactions
Welcome to the technical support center for 2-Chloro-2-methylpropanoic acid (CAS 594-58-1).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address common challenges in handling and optimizing reactions involving this important synthetic intermediate. This compound serves as a key building block in the production of various fine chemicals, including herbicides and pharmaceuticals.[4]
This document provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve optimal results in your work.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
The synthesis of this compound, an α-chloro acid, typically involves the direct catalytic chlorination of its precursor, isobutyric acid. The α-hydrogen atoms of carboxylic acids are not highly active, making a catalyst necessary for the reaction to proceed efficiently.[5]
Common catalytic systems include:
-
Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (PCl₃): These reagents can act as both a chlorinating agent and a catalyst by first converting the carboxylic acid to a more reactive intermediate.
-
Sulfur or Iodine: Elemental sulfur and iodine have been used as catalysts in the chlorination of acetic acid, a related compound.[6][7] The catalyst helps form a reactive intermediate, such as a chloro acidic anhydride, which is more readily chlorinated at the alpha position.[7]
-
Ferric(III) Chloride (FeCl₃): A method using α,α-dichlorodiphenylmethane as the chlorinating agent with a catalytic amount of FeCl₃ has been shown to be effective for converting carboxylic acids to their corresponding acyl chlorides under mild conditions.[8]
-
Acetic Anhydride: Acetic anhydride is another catalyst used in the chlorination of acetic acid, which can help to keep the reaction mixture dry, as water can poison the reaction.[5][6]
Q2: I need to perform an esterification reaction with this compound. Which catalyst should I choose?
You have two primary, highly effective routes for esterification, each with its own advantages. The choice depends on your desired reaction speed, yield, and sensitivity of your substrates.
-
Route 1: Direct Fischer Esterification (Acid Catalysis): This is a classic method where the carboxylic acid is reacted directly with an alcohol in the presence of a strong acid catalyst.
-
Recommended Catalysts: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH).[9]
-
Advantages: A one-step process using common and inexpensive reagents.
-
Considerations: This is an equilibrium reaction. To achieve high yields, water must be removed as it forms (e.g., using a Dean-Stark apparatus), or an excess of one reactant must be used.[9]
-
-
Route 2: Acyl Chloride Formation and Reaction: This is a two-step, high-yield method that involves first activating the carboxylic acid by converting it to a highly reactive acyl chloride.
-
Recommended Reagent/Catalyst: Thionyl Chloride (SOCl₂) is most common for creating the acyl chloride intermediate.[9][10]
-
Advantages: Acyl chlorides are extremely reactive, leading to rapid and often nearly quantitative conversion to the ester at room temperature.[9][11] The reaction is not reversible, so a Dean-Stark trap is unnecessary.
-
Considerations: This is a two-step process and requires handling corrosive reagents like SOCl₂ in a fume hood. A base like pyridine is often used in the second step to neutralize the HCl byproduct.[9]
-
Q3: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?
Low yields can stem from several factors. A systematic approach to troubleshooting is the best way to identify and solve the issue.
-
Presence of Water: Water can participate in side reactions, such as hydrolyzing a reactive acyl chloride intermediate back to the carboxylic acid or, in esterifications, driving the equilibrium away from the product.[6][11]
-
Catalyst Inefficiency: The catalyst may be old, deactivated, or used in a suboptimal concentration.
-
Suboptimal Temperature: The reaction may not be reaching the necessary activation energy, or excessive heat could be causing degradation or side reactions.
-
Solution: For Fischer esterification, ensure the mixture is heated to reflux to drive the reaction and facilitate water removal.[9] For reactions with highly reactive intermediates like acyl chlorides, these are often run at room temperature or below to control reactivity.[9] Monitor the reaction temperature closely.
-
-
Impure Reagents: Impurities in starting materials can inhibit the catalyst or lead to unwanted side products.
-
Solution: Use reagents of the highest possible purity. Purify solvents and liquid reagents by distillation if necessary.
-
Q4: What are the typical side products I should be aware of?
Anticipating and minimizing side reactions is crucial for obtaining a high-purity product.
-
Over-chlorination: During the synthesis of this compound, it's possible to form di- or tri-chlorinated byproducts if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[14]
-
Elimination Reactions: Halogenation reactions can sometimes be accompanied by elimination to form alkenes, particularly in sterically hindered environments or when non-nucleophilic bases are present.[15]
-
Alcohol Dehydration: In Fischer esterification, the strong acid catalyst can cause the dehydration of the alcohol reactant to form an alkene, especially at high temperatures.[12]
-
Epimerization/Racemization: For reactions involving chiral centers, the reaction conditions or even the catalyst itself can sometimes cause a loss of stereochemical purity.[14][16] This is particularly relevant when working with optically active starting materials or products.
Troubleshooting and Optimization
The following tables and diagrams provide a structured approach to catalyst selection and troubleshooting common experimental issues.
Data Presentation
Table 1: Comparison of Catalytic Routes for Esterification
| Parameter | Route 1: Direct Fischer Esterification | Route 2: Acyl Chloride Route |
| Starting Materials | This compound, Alcohol | This compound, Thionyl chloride (SOCl₂), Alcohol |
| Catalyst/Key Reagent | Strong acid (e.g., H₂SO₄, p-TsOH)[9] | Chlorinating agent (e.g., SOCl₂)[9][10] |
| Reaction Conditions | Heated under reflux with water removal[9] | Step 1 may require heat; Step 2 is often rapid at room temperature[9] |
| Typical Yield | Moderate to High (dependent on water removal) | High to Quantitative[9] |
| Advantages | Single step, common reagents | Very high yield, rapid, irreversible |
| Disadvantages | Reversible equilibrium, requires heat | Two steps, corrosive reagents, byproduct (HCl) management |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Water Contamination: Hydrolysis of intermediates or reversal of equilibrium.[6][11] | Use oven-dried glassware and anhydrous reagents. Employ a Dean-Stark trap for esterifications.[9] |
| Suboptimal Temperature: Reaction too slow or product degradation. | Monitor and control temperature precisely. Ensure reflux for esterifications.[9] | |
| Incorrect Catalyst Loading: Too little catalyst leads to slow conversion; too much can promote side reactions.[12][13] | Optimize catalyst concentration through a series of small-scale experiments. | |
| Formation of Impurities | Side Reactions (e.g., Elimination): Conditions favor alternative pathways.[15] | Adjust temperature and reaction time. Consider a milder catalyst or different solvent. |
| Reagent Degradation: Starting materials are old or have been improperly stored. | Use fresh, high-purity reagents. | |
| Reaction Stalls | Catalyst Poisoning: Impurities in the starting materials have deactivated the catalyst.[6] | Purify starting materials (e.g., via distillation). Use a fresh batch of catalyst. |
| Equilibrium Reached: For reversible reactions like Fischer esterification. | Vigorously remove the water byproduct using a Dean-Stark apparatus or molecular sieves.[9] |
Visualization of Workflows and Pathways
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing and resolving low reaction yields.
Key Catalytic Pathways for Esterification
This diagram illustrates the two main catalytic strategies for converting this compound into an ester.
Experimental Protocols
Disclaimer: The following is a representative laboratory-scale protocol and has not been optimized. All chemical reactions should be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.
Protocol: Synthesis of Methyl 2-Chloro-2-methylpropanoate via the Acyl Chloride Route
This two-step protocol provides a high-yield method for ester synthesis.[9]
Step 1: Synthesis of 2-Chloro-2-methylpropanoyl chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or no solvent
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Gas-absorption trap (for HCl and SO₂ gas)
Procedure:
-
Setup: Assemble the glassware in a fume hood. The condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize acidic gases.
-
Reaction: Charge the flask with this compound.
-
Addition: Slowly add thionyl chloride dropwise to the stirred acid at room temperature. A vigorous evolution of HCl and SO₂ gas will occur.[9]
-
Heating: After the addition is complete, gently heat the mixture to reflux (approx. 40°C if using DCM, or 70-80°C if neat) for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Once the reaction is complete (gas evolution ceases), allow the mixture to cool. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 2-Chloro-2-methylpropanoyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of Methyl 2-Chloro-2-methylpropanoate
Materials:
-
Crude 2-Chloro-2-methylpropanoyl chloride (1.0 eq)
-
Anhydrous Methanol (1.5 eq)
-
Anhydrous Pyridine (1.1 eq) or other non-nucleophilic base
-
Anhydrous Diethyl Ether or DCM as solvent
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a fume hood, dissolve the anhydrous methanol and pyridine in the chosen anhydrous solvent in a flask equipped with a dropping funnel and stirrer. Cool the mixture in an ice bath.
-
Addition: Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred methanol/pyridine mixture. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the acyl chloride.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute HCl (to remove any remaining pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product, Methyl 2-Chloro-2-methylpropanoate.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 5. CN1680251A - A kind of method of synthesizing chloroacetic acid - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Synthesis of Chloroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
impact of temperature on 2-chloroisobutyric acid reaction yield
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloroisobutyric acid, with a specific focus on the impact of reaction temperature on yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 2-chloroisobutyric acid?
A1: The optimal temperature for the synthesis of 2-chloroisobutyric acid typically falls within the range of 55°C to 110°C.[1] For the chlorination of isobutyric acid, a preferred temperature range is between 70°C and 100°C.[1] Operating within this window helps to ensure a reasonable reaction rate while minimizing the formation of undesirable by-products.[1]
Q2: How does temperature affect the yield of the 2-chloroisobutyric acid reaction?
A2: Temperature has a significant impact on the reaction yield. While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to the formation of tarry by-products, which can complicate purification and reduce the overall yield of the desired product.[1] It is crucial to find a balance to maximize the yield of 2-chloroisobutyric acid.
Q3: What are the common by-products formed at non-optimal temperatures?
A3: At temperatures above the optimal range, the formation of polychlorinated products and other degradation products can increase. For instance, in the synthesis of the similar compound 2-chlorobutyric acid, controlling the temperature is key to reducing the formation of 3-chlorobutyric acid.
Q4: Can the reaction be performed at room temperature?
A4: Reactions carried out at temperatures below 50°C proceed very slowly, if at all, leading to significantly lower yields.[1] Therefore, heating is necessary to achieve a practical conversion rate.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Reaction temperature is too low: The reaction rate is slow, leading to incomplete conversion.[1] | Gradually increase the reaction temperature in increments of 5-10°C within the recommended 70-100°C range and monitor the reaction progress by TLC or GC. |
| Reaction temperature is too high: Increased formation of by-products and decomposition of the desired product.[1] | Lower the reaction temperature to the optimal range of 70-100°C. Ensure the heating apparatus provides uniform and stable heating. | |
| Inefficient mixing: Poor heat distribution within the reaction mixture. | Ensure vigorous and consistent stirring throughout the reaction to maintain a uniform temperature. | |
| Presence of Impurities | Formation of polychlorinated by-products: This can be a result of excessively high temperatures or prolonged reaction times. | Optimize the reaction time in conjunction with the temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of tarry substances: A common issue at elevated temperatures.[1] | Maintain the reaction temperature below 110°C. Consider using a solvent to help control the reaction temperature and dissipate heat. | |
| Reaction Not Initiating | Insufficient temperature: The activation energy for the reaction has not been reached. | Ensure the reaction mixture has reached the minimum recommended temperature of 55°C.[1] Check the calibration of your thermometer and heating mantle. |
Data Presentation
The following table summarizes the reported yield of α-chloroisobutyric acid at different reaction temperatures.
| Reaction Temperature (°C) | Reported Yield (%) | Reference |
| 70 | 65 | [1] |
| 100 | 51 | [1] |
Experimental Protocols
Synthesis of 2-Chloroisobutyric Acid via Hell-Volhard-Zelinsky Reaction
This protocol is a general guideline for the synthesis of 2-chloroisobutyric acid. Optimization of temperature, reaction time, and stoichiometry may be required for specific experimental setups.
Materials:
-
Isobutyric acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas
-
Inert solvent (optional, e.g., carbon tetrachloride)
-
Anhydrous work-up reagents
Procedure:
-
Acid Chloride Formation: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a gas inlet tube, and a dropping funnel. Add isobutyric acid to the flask. Slowly add thionyl chloride or phosphorus trichloride dropwise to the isobutyric acid. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, gently heat the mixture to 60-70°C for 1-2 hours to ensure the complete formation of isobutyryl chloride.
-
Chlorination: Increase the temperature of the reaction mixture to the desired setpoint (e.g., 70°C, 80°C, 90°C, or 100°C). Slowly bubble dry chlorine gas through the reaction mixture via the gas inlet tube. The reaction is exothermic, so control the rate of chlorine addition to maintain a stable temperature. It is advisable to use a UV lamp to initiate the radical chlorination.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TDC). The reaction is typically complete when the starting isobutyryl chloride has been consumed.
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and cool the reaction mixture to room temperature. Carefully add water or an alcohol to the reaction mixture to hydrolyze the 2-chloroisobutyryl chloride to 2-chloroisobutyric acid or its corresponding ester.
-
Purification: The crude 2-chloroisobutyric acid can be purified by distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-chloroisobutyric acid.
Caption: Troubleshooting logic for low yield in 2-chloroisobutyric acid synthesis.
References
Validation & Comparative
A Comparative Guide to ATRP Initiators: 2-Chloro-2-methylpropanoic Acid vs. 2-Bromoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled radical polymerization, the choice of initiator is a critical parameter that dictates the success and efficiency of the polymerization process. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for synthesizing well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures.[1] This guide provides a comprehensive comparison of two commonly employed ATRP initiators: 2-Chloro-2-methylpropanoic acid and 2-bromoisobutyric acid (also known as 2-bromo-2-methylpropanoic acid). This comparison is supported by experimental data to aid researchers in selecting the optimal initiator for their specific application.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each initiator is essential for their proper handling, storage, and application in polymerization reactions.
| Property | This compound | 2-Bromoisobutyric acid |
| CAS Number | 594-58-1 | 2052-01-9[1][2] |
| Molecular Formula | C₄H₇ClO₂ | C₄H₇BrO₂[2] |
| Molecular Weight | 122.55 g/mol | 167.00 g/mol [2] |
| Appearance | Colorless to light yellow viscous liquid or powder | White to light yellow powder or lump |
| Melting Point | 44-47 °C (as a solid) | 44-47 °C[2] |
| Boiling Point | 198-200 °C | 198-200 °C[2] |
| Solubility | Soluble in alcohol and ether. Slightly soluble in water. | Soluble in alcohol and ether. Slightly soluble in water.[2] |
Reactivity in Atom Transfer Radical Polymerization (ATRP)
The primary difference in the performance of these two initiators lies in their reactivity, which is directly related to the strength of the carbon-halogen bond. In ATRP, the initiation step involves the reversible homolytic cleavage of the C-X (X = Cl or Br) bond, catalyzed by a transition metal complex. A weaker C-X bond leads to a faster activation of the initiator and, consequently, a faster initiation of the polymerization.
Experimental studies have consistently shown that alkyl bromides are more reactive initiators than their corresponding alkyl chlorides in ATRP. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a higher activation rate constant (k_act) for bromo-initiators.
A key study on the effects of initiator structure on activation rate constants in copper-mediated ATRP provides a quantitative comparison. For methyl 2-halopropionates, the relative ratio of activation rate constants was found to be:
k_act(Cl) : k_act(Br) : k_act(I) ≈ 1 : 20 : 35 [3][4][5]
This indicates that the bromo-initiator is approximately 20 times more reactive than the chloro-initiator under similar conditions. This significant difference in reactivity has several important implications for the polymerization process.
Performance Comparison in ATRP
| Feature | This compound | 2-Bromoisobutyric acid |
| Initiation Rate | Slower | Faster |
| Control over Polymerization | Generally good control, but slower initiation can sometimes lead to broader molecular weight distributions if not optimized. | Excellent control, with fast and efficient initiation leading to polymers with low polydispersity (Đ).[1] |
| Polymerization Rate | Slower overall polymerization rate due to slower initiation. | Faster overall polymerization rate. |
| Catalyst Selection | May require a more active catalyst system to achieve a reasonable polymerization rate. | Can be used with a wider range of catalyst systems, including less active ones. |
| Side Reactions | Lower propensity for side reactions at the initiating stage due to the more stable C-Cl bond. | The higher reactivity of the C-Br bond can sometimes lead to a higher occurrence of termination reactions if the catalyst system is not optimized. |
| Cost | Generally less expensive. | Generally more expensive. |
Experimental Protocols
Below are representative experimental protocols for ATRP of common monomers using halo-isobutyric acid initiators. These protocols are provided as a general guideline and may require optimization for specific experimental setups and desired polymer characteristics.
Protocol 1: ATRP of Styrene with a Bromo-Initiator
This protocol describes a typical ATRP of styrene using a bromo-initiator.
Materials:
-
Styrene (monomer), purified by passing through basic alumina.
-
2-Bromoisobutyric acid or its ester derivative (e.g., ethyl 2-bromoisobutyrate) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (solvent and internal standard for GC).
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Add deoxygenated styrene (e.g., 100 eq) and anisole via syringe.
-
Add deoxygenated PMDETA (1.0 eq) via syringe. The solution should turn green as the copper complex forms.
-
Add the initiator (1.0 eq) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by size exclusion chromatography (SEC).
-
The polymerization is terminated by cooling the flask and exposing the contents to air. The polymer is then typically dissolved in a suitable solvent like THF, passed through a neutral alumina column to remove the copper catalyst, and precipitated in a non-solvent like methanol.
Protocol 2: ATRP of Methyl Methacrylate (MMA) with a Chloro-Initiator
This protocol outlines the ATRP of MMA, which often utilizes a chloro-initiator.
Materials:
-
Methyl methacrylate (MMA) (monomer), purified.
-
This compound or its ester derivative (initiator).
-
Copper(I) chloride (CuCl) (catalyst).
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand).
-
Diphenyl ether (solvent).
Procedure:
-
To a Schlenk flask with a stir bar, add CuCl (1.0 eq) and dNbpy (2.0 eq).
-
Seal and deoxygenate the flask as described in Protocol 1.
-
Add deoxygenated MMA (e.g., 100 eq) and diphenyl ether.
-
Heat the mixture until it becomes homogeneous.
-
Add the initiator (1.0 eq) to commence the polymerization.
-
Maintain the reaction at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress and terminate the polymerization as described in Protocol 1.
Logical Workflow for Initiator Selection
The choice between this compound and 2-bromoisobutyric acid depends on several factors, including the desired polymerization rate, the required level of control, cost considerations, and the nature of the monomer. The following diagram illustrates a decision-making workflow for selecting the appropriate initiator.
Signaling Pathway for ATRP Initiation
The initiation of ATRP can be visualized as a signaling pathway where the initiator and catalyst interact to generate the propagating radical species. The following diagram illustrates this process for a generic halo-isobutyric acid initiator.
References
A Comparative Guide to the Synthesis of 2-Chloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
2-Chloroisobutyric acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be achieved through several synthetic routes, each with distinct advantages and disadvantages concerning yield, purity, reaction conditions, and safety. This guide provides a detailed comparison of three primary methods for the synthesis of 2-chloroisobutyric acid: the Hell-Volhard-Zelinsky (HVZ) reaction of isobutyric acid, the rearrangement of 1,1,1-trichloro-2-methyl-2-propanol, and a multi-step synthesis originating from acetone and chloroform.
At a Glance: Comparison of Synthesis Methods
| Parameter | Hell-Volhard-Zelinsky Reaction | Rearrangement of 1,1,1-Trichloro-2-methyl-2-propanol | Synthesis from Acetone & Chloroform |
| Starting Material | Isobutyric Acid | 1,1,1-Trichloro-2-methyl-2-propanol | Acetone, Chloroform |
| Key Reagents | Thionyl chloride, Chlorine, Catalyst (e.g., PCl₃) | Hydrated Aluminum Chloride | Sodium Hydroxide, Oxidizing Agent |
| Yield | 83-93% (analogous reaction) | ~65% | Variable (multi-step) |
| Purity | >99% (analogous reaction) | Not specified | Not specified |
| Reaction Time | 5 - 15 hours (analogous reaction) | 2 hours | Variable (multi-step) |
| Reaction Temperature | 50 - 150°C (analogous reaction) | ~70°C | Variable (multi-step) |
| Key Advantages | High yield and purity (based on analogy), direct conversion. | Utilizes a potentially accessible starting material. | Readily available and inexpensive starting materials. |
| Key Disadvantages | Use of hazardous reagents (thionyl chloride, chlorine).[1] | Moderate yield, use of a specific catalyst. | Multi-step process, potential for low overall yield. |
Logical Workflow for Method Selection
The choice of a particular synthesis method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a 2-chloroisobutyric acid synthesis method.
Hell-Volhard-Zelinsky (HVZ) Reaction of Isobutyric Acid
Signaling Pathway of the Hell-Volhard-Zelinsky Reaction
Caption: Key steps in the Hell-Volhard-Zelinsky synthesis of 2-chloroisobutyric acid.
Experimental Protocol (Analogous for 2-Chlorobutyric Acid)[3]
-
Reaction Setup: In a suitable reaction vessel, combine n-butyric acid and butyric anhydride.
-
Chlorination: Continuously introduce liquid chlorine into the stirred reaction mixture. The reaction temperature is maintained between 50°C and 150°C for a period of 5 to 15 hours.
-
Hydrolysis: After the reaction is complete, add an equimolar amount of water to hydrolyze the resulting anhydride.
-
Purification: The crude product is then purified by rectification (distillation) to yield 2-chlorobutyric acid with a purity of over 99%. The reported yield for this analogous reaction is between 83% and 93%.
Rearrangement of 1,1,1-Trichloro-2-methyl-2-propanol
This method involves the rearrangement of 1,1,1-trichloro-2-methyl-2-propanol (also known as chlorobutanol or chloretone) to 2-chloroisobutyric acid. The reaction is catalyzed by partially hydrated aluminum chloride in a nitro-aromatic hydrocarbon solvent.
Experimental Workflow for the Rearrangement Method
Caption: Workflow for the synthesis of 2-chloroisobutyric acid via rearrangement.
Experimental Protocol[5]
-
Reaction Setup: A mixture of the hemihydrate of 1,1,1-trichloro-2-methyl-2-propanol and nitrobenzene is heated to approximately 100°C.
-
Reagent Addition: Anhydrous aluminum chloride and water are added portionwise and concurrently over a period of one hour while maintaining vigorous stirring and a temperature of about 100°C.
-
Reaction: The reaction mixture is stirred for an additional period to ensure completion.
-
Workup: The crude reaction product is poured into a mixture of ice and concentrated hydrochloric acid.
-
Isolation: The desired α-chloroisobutyric acid product is then isolated from the mixture. A yield of 65% of the theoretical value has been reported for this method.[4]
Synthesis from Acetone and Chloroform
This route involves an initial nucleophilic addition of chloroform to acetone to form 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol), followed by a subsequent transformation to the target carboxylic acid. The first step is a well-documented base-catalyzed reaction. However, the conversion of the resulting tertiary alcohol to 2-chloroisobutyric acid is less straightforward and represents a key challenge in this synthetic pathway.
Experimental Workflow for the Synthesis from Acetone and Chloroform
Caption: Multi-step synthesis of 2-chloroisobutyric acid from acetone and chloroform.
Experimental Protocol (for 1,1,1-trichloro-2-methyl-2-propanol)[6]
-
Reaction Setup: 90 ml of acetone is cooled in a freezer.
-
Reagent Addition: To the cooled acetone, 10 ml of chloroform and 1-2 g of sodium hydroxide are added as a catalyst.
-
Reaction: The mixture is stirred periodically every 30 minutes for 2 hours while being kept in a cool environment.
-
Isolation: The resulting product, 1,1,1-trichloro-2-methyl-2-propanol, can be isolated after evaporation of the excess acetone.
Conclusion
The synthesis of 2-chloroisobutyric acid can be approached from several angles, each with its own set of procedural and chemical considerations. The Hell-Volhard-Zelinsky reaction , based on an analogous synthesis, appears to offer the highest potential for yield and purity, though it involves the use of hazardous materials. The rearrangement of 1,1,1-trichloro-2-methyl-2-propanol provides a more moderate yield but from a potentially more accessible, specialized starting material. The route starting from acetone and chloroform is attractive due to the low cost of the initial materials, but it is a multi-step process with a critical, less-defined final transformation, which may impact the overall efficiency and feasibility for many applications. The selection of the optimal method will ultimately be guided by the specific needs and capabilities of the research or production environment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]
- 4. US2777876A - Synthesis of alpha-chloroisobutyric acid - Google Patents [patents.google.com]
A Spectroscopic Comparison of 2-Chloro-2-methylpropanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Chloro-2-methylpropanoic acid and its primary derivatives: 2-chloro-2-methylpropanoyl chloride, 2-chloro-2-methylpropanamide, and methyl 2-chloro-2-methylpropanoate. The objective is to offer a clear, data-driven comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics to aid in their identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. It is important to note that while some of the data is derived from experimental sources, other values are predicted or based on typical ranges for the respective functional groups due to the limited availability of comprehensive experimental spectra for all compounds in publicly accessible databases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) of -CH₃ (ppm) | Chemical Shift (δ) of other protons (ppm) | Solvent |
| This compound | ~1.8 (s, 6H) | ~10-13 (s, 1H, -COOH) | CDCl₃ |
| 2-chloro-2-methylpropanoyl chloride | ~1.9 (s, 6H) | - | CDCl₃ |
| 2-chloro-2-methylpropanamide | ~1.7 (s, 6H) | ~5.5-7.5 (br s, 2H, -NH₂) | CDCl₃ |
| Methyl 2-chloro-2-methylpropanoate | ~1.7 (s, 6H) | ~3.8 (s, 3H, -OCH₃) | CDCl₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) of -C(CH₃)₂ (ppm) | Chemical Shift (δ) of -C=O (ppm) | Chemical Shift (δ) of other carbons (ppm) | Solvent |
| This compound | ~70 | ~175 | ~30 (-CH₃) | CDCl₃ |
| 2-chloro-2-methylpropanoyl chloride | ~75 | ~170 | ~32 (-CH₃) | CDCl₃ |
| 2-chloro-2-methylpropanamide | ~68 | ~178 | ~28 (-CH₃) | CDCl₃ |
| Methyl 2-chloro-2-methylpropanoate | ~69 | ~173 | ~30 (-CH₃), ~53 (-OCH₃) | CDCl₃ |
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | O-H or N-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1710 (strong, sharp) | ~2500-3300 (broad) | ~600-800 | ~2980 (C-H stretch) |
| 2-chloro-2-methylpropanoyl chloride | ~1800 (strong, sharp) | - | ~600-800 | ~2980 (C-H stretch) |
| 2-chloro-2-methylpropanamide | ~1650 (strong, sharp) | ~3100-3500 (two bands) | ~600-800 | ~1640 (N-H bend), ~2980 (C-H stretch) |
| Methyl 2-chloro-2-methylpropanoate | ~1740 (strong, sharp) | - | ~600-800 | ~1250 (C-O stretch), ~2980 (C-H stretch) |
Mass Spectrometry (MS)
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 122/124 (isotope pattern) | 77 [M-COOH]⁺, 57 [C(CH₃)₂]⁺ |
| 2-chloro-2-methylpropanoyl chloride | 140/142/144 (isotope pattern) | 105 [M-Cl]⁺, 77 [M-COCl]⁺, 57 [C(CH₃)₂]⁺ |
| 2-chloro-2-methylpropanamide | 121/123 (isotope pattern) | 77 [M-CONH₂]⁺, 57 [C(CH₃)₂]⁺ |
| Methyl 2-chloro-2-methylpropanoate | 136/138 (isotope pattern) | 105 [M-OCH₃]⁺, 77 [M-COOCH₃]⁺, 59 [COOCH₃]⁺, 57 [C(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or a few drops of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For solid samples, ensure complete dissolution; filtration through a small cotton plug in a Pasteur pipette may be necessary to remove any particulate matter.[1][2]
-
Instrument Setup: The NMR spectrometer is typically a 300 or 500 MHz instrument. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.[3]
-
Sample Preparation (Liquid Film Method for Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile liquid samples.
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the relationships between the compounds and the general workflow for their spectroscopic analysis.
References
Comparative Guide to the Biological Activity of 2-Chloroisobutyric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-chloroisobutyric acid analogs, with a focus on their potential as herbicides and plant growth regulators. The information presented is curated from publicly available scientific literature and is intended to support research and development in the agrochemical and pharmaceutical fields.
Introduction
2-Chloroisobutyric acid is a small, halogenated carboxylic acid. Its analogs, created by modifying the core isobutyric acid structure, have been investigated for a range of biological activities. While research into their therapeutic applications is limited, a notable body of evidence points towards their potential in agriculture as herbicides and plant growth regulators. This guide summarizes key findings, presents available quantitative data for comparison, and outlines the experimental methods used to evaluate these compounds.
Herbicidal and Plant Growth Regulatory Activities
Analogs of short-chain carboxylic acids, including chlorinated derivatives, have demonstrated effects on plant growth and development. The introduction of a chlorine atom can significantly alter the biological activity of the parent molecule, often enhancing its herbicidal or growth-regulating properties.
Comparative Efficacy of Related Analogs
While specific quantitative structure-activity relationship (QSAR) studies for a broad range of 2-chloroisobutyric acid analogs are not extensively documented in publicly accessible literature, studies on related compounds provide valuable insights. For instance, research on other chlorinated phenoxyalkanoic acids, a class of herbicides, has shown that the position and number of chlorine atoms on the aromatic ring, as well as the nature of the carboxylic acid side chain, are critical for activity.
To illustrate the type of data generated in such studies, the following table summarizes the herbicidal activity of a series of beflubutamid analogs, which are structurally distinct but share the common goal of inhibiting plant growth. This data is presented as an example of how the biological activity of 2-chloroisobutyric acid analogs could be quantified and compared.
Table 1: Example of Herbicidal Activity Data for Beflubutamid Analogs
| Compound ID | Structure | Target Weed | Inhibition Rate (%) at 300 g ai/ha |
| (Rac)-6h | [Structure of (Rac)-6h] | Amaranthus retroflexus | 90 |
| Abutilon theophrasti | 100 | ||
| Medicago sativa | 80 | ||
| (Rac)-6q | [Structure of (Rac)-6q] | Amaranthus retroflexus | 100 |
| Abutilon theophrasti | 100 | ||
| Medicago sativa | 100 | ||
| (S)-6h | [Structure of (S)-6h] | Amaranthus retroflexus | >90 |
| Abutilon theophrasti | 100 | ||
| Medicago sativa | >80 | ||
| (S)-6q | [Structure of (S)-6q] | Amaranthus retroflexus | 100 |
| Abutilon theophrasti | 100 | ||
| Medicago sativa | 100 | ||
| Beflubutamid (Commercial Herbicide) | [Structure of Beflubutamid] | Amaranthus retroflexus | 90 |
| Abutilon theophrasti | 100 | ||
| Medicago sativa | 100 |
Data adapted from a study on beflubutamid analogues.[1] Note: "ai/ha" refers to active ingredient per hectare.
Experimental Protocols
The evaluation of herbicidal and plant growth regulatory activity typically involves standardized bioassays. Below are detailed methodologies for key experiments that would be relevant for testing 2-chloroisobutyric acid analogs.
Post-emergence Herbicidal Activity Assay
This assay evaluates the efficacy of compounds on young, emerged weeds.
Protocol:
-
Plant Cultivation: Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) are sown in pots containing a suitable soil mix and grown in a greenhouse under controlled conditions (e.g., 25±2 °C, 14-hour photoperiod).
-
Compound Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations. The solutions are then sprayed uniformly onto the weeds at the 2-3 leaf stage.
-
Evaluation: The herbicidal effect is assessed visually at specified time points (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of growth inhibition or plant mortality compared to a control group sprayed with the solvent-surfactant solution.
Seed Germination and Root Growth Inhibition Assay
This assay assesses the pre-emergence herbicidal activity and the effect on early plant development.
Protocol:
-
Preparation of Test Plates: Filter paper is placed in Petri dishes, and a specific volume of the test compound solution at various concentrations is added.
-
Seed Plating: A predetermined number of seeds of the target plant species (e.g., lettuce, bentgrass) are placed on the treated filter paper.
-
Incubation: The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25 °C, dark or specific light/dark cycle).
-
Data Collection: After a set period (e.g., 3-7 days), the germination rate is calculated, and the length of the primary root and shoot of the seedlings are measured. The inhibition rates are calculated relative to a control group treated with solvent only.
Signaling Pathways and Mechanisms of Action
The precise molecular targets of 2-chloroisobutyric acid analogs in plants are not well-defined in the available literature. However, many herbicides and plant growth regulators act by interfering with key physiological and biochemical processes.
Potential Mechanisms of Action
Based on the activity of other chlorinated carboxylic acid derivatives, potential mechanisms of action for 2-chloroisobutyric acid analogs could include:
-
Disruption of Hormone Homeostasis: Acting as mimics or antagonists of plant hormones like auxins, which are crucial for cell division, elongation, and differentiation.
-
Inhibition of Key Enzymes: Targeting enzymes involved in essential metabolic pathways, such as amino acid biosynthesis, fatty acid synthesis, or photosynthesis.
-
Disruption of Cell Division: Interfering with the mitotic process, leading to arrested growth.
The following diagram illustrates a generalized workflow for identifying the mechanism of action of a novel herbicidal compound.
References
High-Performance Liquid Chromatography (HPLC) for Purity Determination of 2-Chloro-2-methylpropanoic Acid
An objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Chloro-2-methylpropanoic acid against alternative methods. This guide provides supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
Comparative Analysis of Analytical Techniques
The purity of this compound can be determined by several methods, each with distinct advantages and limitations. Below is a comparative summary:
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range Detected |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds. | Requires chromophores for UV detection, can be complex to develop methods. | >99% |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities, high sensitivity (FID), structural information (MS). | Requires derivatization for non-volatile acids, potential for thermal degradation. | >98% |
| Titration (Acid-Base) | Neutralization reaction with a standardized base. | Simple, inexpensive, provides absolute purity based on acidic content. | Non-specific, titrates all acidic protons, cannot distinguish between different acids. | 95-101% (as total acidity) |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation, can quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to HPLC/GC, can be complex to interpret spectra with overlapping signals. | >95% |
Experimental Protocol: HPLC Method for this compound
This section details a standard reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: A solution of this compound reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Sample Solution: A solution of the this compound sample prepared at the same concentration as the standard solution.
2. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
3. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis of Reaction Products from 2-Chloro-2-methylpropanoic Acid
A detailed guide for researchers on the synthesis and structural confirmation of products derived from 2-Chloro-2-methylpropanoic acid, comparing nucleophilic substitution and elimination pathways.
This compound is a versatile synthetic intermediate utilized in the production of various chemical compounds, including pharmaceuticals and herbicides.[1] Its structure, featuring a tertiary alpha-chloro substituent, makes it susceptible to both nucleophilic substitution (Sₙ1) and elimination (E1) reactions. The outcome of these competing pathways is highly dependent on the reaction conditions, providing a valuable case study for controlling product formation. This guide compares the synthesis of 2-hydroxy-2-methylpropanoic acid via the Sₙ1 pathway and methacrylic acid via the E1 pathway.
Reaction Pathways and Product Structures
The reaction of this compound with a weak nucleophile/weak base, such as water, can proceed through two primary competitive pathways:
-
Sₙ1 (Substitution, Nucleophilic, Unimolecular): This pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a stable tertiary carbocation. In the second step, a water molecule acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the substitution product, 2-hydroxy-2-methylpropanoic acid .[2]
-
E1 (Elimination, Unimolecular): This pathway also proceeds through the same tertiary carbocation intermediate. However, instead of acting as a nucleophile, a water molecule acts as a weak base, abstracting a proton from an adjacent methyl group. This results in the formation of a double bond, yielding the elimination product, methacrylic acid .[2][3]
The competition between Sₙ1 and E1 reactions is influenced by factors such as temperature and the nature of the solvent and base/nucleophile.[4][5]
Comparative Performance Data
The selection of a specific synthetic route depends on the desired product. The following table summarizes the typical outcomes and conditions for favoring either substitution or elimination.
| Parameter | Sₙ1 Pathway (Substitution) | E1 Pathway (Elimination) |
| Product | 2-Hydroxy-2-methylpropanoic acid[6] | Methacrylic acid[3] |
| Reagent | Water (as solvent/nucleophile) | Water (as solvent/base) |
| Key Condition | Lower Temperatures | Higher Temperatures (Heat)[7] |
| Typical Yield | Moderate to High | Moderate to High, increases with temp.[7] |
| Product Purity | Often co-produces E1 product | Often co-produces Sₙ1 product |
Alternative Synthetic Routes
While the hydrolysis of this compound provides a direct route, alternative methods exist for synthesizing both products.
-
2-Hydroxy-2-methylpropanoic acid: An alternative synthesis involves the diazotization of an α-amino acid, such as (S)-2-amino-3-methoxypropanoic acid, using sodium nitrite and a strong mineral acid.[8] This method is particularly useful for producing enantiomerically pure α-hydroxy acids.[8]
-
Methacrylic acid: Industrially, methacrylic acid is often produced from acetone cyanohydrin, which is converted to methacrylamide sulfate and then hydrolyzed.[3] Other routes include the oxidation of isobutylene or the dehydrogenation of isobutyric acid.[3][9] A greener route involves the biotransformation of 2-methyl-1,3-propanediol followed by catalytic dehydration.[10][11]
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-2-methylpropanoic Acid (Sₙ1 Favored)
This protocol is adapted from the general principles of Sₙ1 hydrolysis reactions.[12][13]
Objective: To synthesize 2-hydroxy-2-methylpropanoic acid via hydrolysis of this compound under conditions favoring substitution.
Materials:
-
This compound
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Dissolve this compound in a 1:1 mixture of water and a co-solvent like acetone in a round-bottom flask.
-
Stir the solution at room temperature. The progress of the hydrolysis can be monitored by the change in pH as HCl is generated.[12]
-
After the reaction is complete (typically several hours, monitored by TLC or GC), transfer the mixture to a separatory funnel.
-
Neutralize the generated HCl by washing the mixture carefully with a 5% sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2-hydroxy-2-methylpropanoic acid.
-
Purify the product by recrystallization or distillation.
Protocol 2: Synthesis of Methacrylic Acid (E1 Favored)
This protocol is designed to favor the elimination pathway by applying heat.[7]
Objective: To synthesize methacrylic acid via elimination from this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Dissolve this compound in water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux. The elevated temperature will favor the E1 pathway over the Sₙ1 pathway.[4]
-
Maintain reflux for a period determined by reaction monitoring (e.g., GC analysis for the disappearance of starting material).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with brine to remove the majority of the water.
-
Extract the product with an organic solvent like diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent via distillation. The crude methacrylic acid can be purified by fractional distillation.
Visualization of Reaction Control
The following diagrams illustrate the workflow for product synthesis and the logical decisions that dictate the reaction outcome.
Caption: General workflow for the synthesis and isolation of products.
Caption: Decision pathway for Sₙ1 vs. E1 product formation.
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 4. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Propanoic acid, 2-hydroxy-2-methyl- [webbook.nist.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Methacrylic acid_Chemicalbook [chemicalbook.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. tus.elsevierpure.com [tus.elsevierpure.com]
- 13. "A Study of Experiment Design: Hydrolysis of 2-Chloro-2-Methylpropane" by John D. Palmquist [scholars.fhsu.edu]
2-chloroisobutyric acid as an alternative to other haloalkanoic acids
For Immediate Publication
[City, State] – [Date] – In the dynamic landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. This guide provides a comprehensive comparison of 2-chloroisobutyric acid with other haloalkanoic acids, offering researchers, scientists, and drug development professionals objective data to inform their selection of synthetic precursors.
Executive Summary
2-Chloroisobutyric acid, a structural analog of the lipid-lowering drug gemfibrozil, presents itself as a versatile haloalkanoic acid for various applications in organic synthesis. Its unique gem-dimethyl substitution at the α-carbon offers distinct steric and electronic properties compared to other haloalkanoic acids such as 2-chloropropionic acid and 2-chlorobutyric acid. This guide explores these differences through a comparative analysis of their physicochemical properties, reactivity in key synthetic transformations, and biological interactions, including a notable influence on the Peroxisome Proliferator-Activated Receptor-α (PPAR-α) signaling pathway.
Physicochemical Properties: A Comparative Overview
The structural variations among 2-chloroisobutyric acid and its counterparts directly influence their physical and chemical characteristics. A summary of key properties is presented below.
| Property | 2-Chloroisobutyric Acid | 2-Chloropropionic Acid[1] | 2-Chlorobutyric Acid[2] | Trichloroacetic Acid |
| Synonyms | 2-Chloro-2-methylpropanoic acid | α-Chloropropionic acid | α-Chlorobutyric acid | TCA |
| CAS Number | 594-58-1 | 598-78-7 | 4170-24-5 | 76-03-9 |
| Molecular Formula | C4H7ClO2 | C3H5ClO2 | C4H7ClO2 | C2HCl3O2 |
| Molecular Weight ( g/mol ) | 122.55 | 108.52 | 122.55 | 163.38 |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless to pale yellow liquid | Colorless crystalline solid |
| Boiling Point (°C) | 187-189 | 186 | 194 | 196-197 |
| Solubility | Soluble in water and organic solvents.[3] | Miscible with water | Soluble in water and organic solvents | Very soluble in water |
Performance in Organic Synthesis: A Focus on Drug Precursors
Haloalkanoic acids are crucial intermediates in the synthesis of numerous pharmaceuticals. The choice of a specific haloalkanoic acid can significantly impact reaction yields and product purity.
Synthesis of Fibrates
Synthesis of Profens
In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen, 2-chloropropionic acid is a commonly used precursor. The reaction typically involves the coupling of the haloalkanoic acid derivative with a substituted aromatic compound. While 2-chloroisobutyric acid is not a direct precursor for ibuprofen, its reactivity can be compared in analogous synthetic transformations.
Biological Activity and Toxicity: A Comparative Analysis
The biological effects of haloalkanoic acids are of significant interest, particularly concerning their potential therapeutic applications and toxicity profiles.
Interaction with PPAR-α Signaling Pathway
Recent studies have indicated that chlorinated fatty acids can act as agonists for the Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[4] PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[4][5] The activation of PPAR-α by compounds like 2-chloroisobutyric acid and its derivatives can lead to the modulation of genes involved in fatty acid oxidation.[4] This interaction is a key mechanism behind the therapeutic effects of fibrate drugs.
Comparative Cytotoxicity
While comprehensive comparative toxicity data is limited, available information suggests that haloalkanoic acids can exhibit moderate toxicity, causing irritation to the skin, eyes, and respiratory system.[3] It is crucial for researchers to handle these compounds with appropriate safety precautions. The table below summarizes available cytotoxicity data for related compounds.
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin (Control) | HepG2 | 1.1 µM | [5] |
| Mitomycin-C (Control) | HepG2 | 8.7 µM | [5] |
| Sorafenib (Control) | HepG2 | 8.9 µM | [5] |
| Cisplatin (Control) | HepG2 | 15.9 µM | [5] |
Note: IC50 values for 2-chloroisobutyric acid and its direct analogs on common cell lines like HepG2 were not available in the searched literature. The provided data for known anticancer agents serves as a general reference for cytotoxicity assays.
Experimental Protocols
General Procedure for the Synthesis of Fibrate Analogs
The following is a generalized protocol for the Williamson ether synthesis, a common method for preparing fibrate-like compounds using a haloalkanoic acid derivative.
Materials:
-
2-Chloroisobutyric acid (or other haloalkanoic acid)
-
Thionyl chloride
-
Substituted phenol
-
Sodium hydride (or other suitable base)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 2-chloroisobutyric acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloroisobutyryl chloride.
-
Alkylation: In a separate flask under an inert atmosphere, dissolve the substituted phenol in anhydrous DMF. Cool the solution to 0°C and add sodium hydride portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Slowly add the crude 2-chloroisobutyryl chloride to the phenoxide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
2-Chloroisobutyric acid offers distinct advantages as a synthetic building block due to its unique structural features. Its role as a precursor to important pharmaceuticals and its interaction with key biological pathways like PPAR-α signaling highlight its significance in drug discovery and development. While direct quantitative comparisons with other haloalkanoic acids in all applications are not extensively documented, the information presented in this guide provides a solid foundation for researchers to make informed decisions based on the specific requirements of their synthetic targets and biological investigations. Further head-to-head experimental studies are warranted to fully elucidate the comparative performance of 2-chloroisobutyric acid against other haloalkanoic acids in various applications.
References
- 1. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the efficiency of different 2-Chloro-2-methylpropanoic acid synthesis routes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to 2-Chloro-2-methylpropanoic acid, complete with experimental data and detailed protocols.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The efficiency of its synthesis is a critical factor for researchers in both academic and industrial settings. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Haloform Reaction of Pinacolone and the Direct Chlorination of Isobutyric Acid. A third, patented method is also presented as an alternative. The performance of each route is assessed based on yield, reaction conditions, and the nature of the starting materials.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: Haloform Reaction | Route 2: Direct α-Chlorination | Route 3: From 1,1,1-trichloro-2-methyl-2-propanol[1] |
| Starting Material | Pinacolone | Isobutyric Acid | 1,1,1-trichloro-2-methyl-2-propanol |
| Key Reagents | Sodium hypochlorite, Base (e.g., NaOH) | Sulfuryl chloride (SO₂Cl₂), Radical initiator (e.g., AIBN) | Hydrated aluminum chloride, Nitro-aromatic solvent |
| Reaction Type | Haloform Reaction[2][3] | Free-Radical Halogenation[4][5] | Rearrangement/Hydrolysis |
| Reported Yield | Estimated 60-70% (based on analogous reactions) | Estimated 40-60% (based on analogous reactions) | 65% |
| Purity | Generally high after purification | Potential for side products requiring careful purification | Good, requires work-up |
| Reaction Conditions | Aqueous, often requires heating | Anhydrous, requires radical initiation (heat or light) | Requires heating (around 70°C) |
| Key Advantages | Readily available starting material, well-established reaction. | Direct conversion of a simple precursor. | Good reported yield. |
| Key Disadvantages | Exothermic reaction requiring careful temperature control, potential for side reactions if not optimized. | Potential for over-chlorination and side-chain chlorination, requiring careful control of stoichiometry and conditions. | Multi-step precursor synthesis, use of specific catalysts and solvents. |
Experimental Protocols
Route 1: Haloform Reaction of Pinacolone
This method utilizes the well-known haloform reaction, where a methyl ketone is converted into a carboxylic acid with one less carbon atom, and a haloform.[2][3]
Experimental Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium hydroxide (e.g., 2 M) in water is prepared and cooled in an ice bath.
-
Pinacolone is added to the flask.
-
A solution of sodium hypochlorite (commercial bleach, concentration determined by titration) is added dropwise from the dropping funnel while maintaining the temperature of the reaction mixture between 15-20°C with vigorous stirring. The reaction is exothermic and requires careful control of the addition rate.
-
After the addition is complete, the mixture is stirred for an additional period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion. The disappearance of the organic layer (pinacolone) can be monitored.
-
The reaction mixture is then cooled in an ice bath, and any excess sodium hypochlorite is quenched by the careful addition of a reducing agent (e.g., sodium bisulfite solution) until a starch-iodide paper test is negative.
-
The mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2. This will precipitate the this compound.
-
The precipitated product is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) to yield pure this compound.
Route 2: Direct α-Chlorination of Isobutyric Acid
This route involves the direct chlorination of isobutyric acid at the alpha-position using a free-radical initiator.[4][5] Sulfuryl chloride is a common reagent for this transformation.[4]
Experimental Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, isobutyric acid and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is heated to a temperature sufficient to initiate the radical reaction (typically 70-80°C).
-
Sulfuryl chloride (SO₂Cl₂) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is monitored by GC or TLC for the disappearance of the starting material.
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The excess sulfuryl chloride and any volatile byproducts are carefully removed by distillation under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.
Route 3: Synthesis from 1,1,1-trichloro-2-methyl-2-propanol[1]
This patented method provides a specific procedure with a reported yield.
Experimental Procedure:
-
In a suitable reaction vessel, 1,1,1-trichloro-2-methyl-2-propanol is dissolved in a nitro-aromatic hydrocarbon solvent (e.g., nitrobenzene).
-
To this mixture, 0.5 mole of finely divided anhydrous aluminum chloride is added while stirring and maintaining the temperature below 50°C.
-
The mixture is then heated for 2 hours at a temperature of about 70°C.
-
After the reaction period, the crude reaction product is poured into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are then worked up to isolate the desired α-chloroisobutyric acid product.
-
The final product is obtained with a reported yield of 65%.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound via the Haloform Reaction.
Caption: Workflow for the synthesis of this compound via Direct α-Chlorination.
Caption: Workflow for the synthesis of this compound from 1,1,1-trichloro-2-methyl-2-propanol.
Conclusion
The choice of the most efficient synthesis route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available equipment. The Haloform Reaction offers a classic and potentially high-yielding approach from a readily available ketone. The Direct Chlorination of isobutyric acid is a more direct route but may require careful optimization to control selectivity and maximize yield. The patented method provides a documented procedure with a good yield but involves a more specialized starting material and catalyst system. Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs.
References
A Comparative Guide to 2-Chloro-2-methylpropanoic Acid and Its Alternatives for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that influences the efficacy, safety, and synthetic viability of novel compounds. This guide provides a detailed comparison of 2-Chloro-2-methylpropanoic acid, a versatile synthetic intermediate, with two common alternatives: 2-Bromoisobutyric acid and Pivalic acid. This objective analysis, supported by experimental data and protocols, aims to facilitate informed decisions in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of these compounds is essential for their effective application in synthesis and product formulation. The following table summarizes key quantitative data for this compound and its alternatives.
| Property | This compound | 2-Bromoisobutyric acid | Pivalic acid |
| CAS Number | 594-58-1 | 2052-01-9 | 75-98-9 |
| Molecular Formula | C₄H₇ClO₂ | C₄H₇BrO₂ | C₅H₁₀O₂ |
| Molecular Weight | 122.55 g/mol [1][2][3][4] | 167.00 g/mol | 102.13 g/mol [5] |
| Appearance | Colorless to pale yellow liquid or powder[1] | Colorless liquid | Colorless crystalline solid[5] |
| Melting Point | Not available | -4 °C | 35 °C[5] |
| Boiling Point | Not available | 99-103 °C at 10 mmHg | 163.7 °C[5] |
| Density | Not available | 1.567 g/mL at 25 °C | 0.905 g/cm³[5] |
| Solubility | Soluble in water and organic solvents[1] | Soluble in water and organic solvents | Sparingly soluble in water, soluble in organic solvents |
| pKa | Not available | 2.95 | 5.03[5] |
Spectral Data Comparison
Spectral analysis is crucial for the identification and characterization of chemical compounds. Below is a summary of key spectral features for the three molecules.
| Spectral Data | This compound | 2-Bromoisobutyric acid | Pivalic acid |
| ¹H NMR (CDCl₃) | Peaks corresponding to the methyl protons and the carboxylic acid proton. | Signals for the methyl protons and the carboxylic acid proton. | A sharp singlet for the nine equivalent protons of the tert-butyl group around 1.08 ppm and a signal for the carboxylic acid proton.[5][6] |
| ¹³C NMR (CDCl₃) | Resonances for the methyl carbons, the quaternary carbon, and the carboxyl carbon. | Resonances for the methyl carbons, the quaternary carbon, and the carboxyl carbon. | Signals for the methyl carbons, the quaternary carbon, and the carboxyl carbon. |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C-Cl, C=O (carbonyl), and O-H (hydroxyl) stretching. | Characteristic peaks for C-Br, C=O (carbonyl), and O-H (hydroxyl) stretching. | Strong C=O stretching band for the carboxylic acid, and O-H stretching.[7] |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and other fragments.[8][9] | Molecular ion peak showing isotopic pattern for bromine and fragmentation. | Molecular ion peak and characteristic fragmentation of the tert-butyl group.[7] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to successful research. This section provides established protocols for the synthesis of this compound and its alternatives.
Synthesis of this compound
This procedure is adapted from the reaction of 2-methylpropan-2-ol with hydrochloric acid.
Materials:
-
2-methylpropan-2-ol (tert-butanol)
-
Concentrated hydrochloric acid (36%)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Paraffin oil
Equipment:
-
100 mL three-neck flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Bubble counter
-
Ice bath
-
Separating funnel
-
Distillation apparatus with a 10 cm Vigreux column
Procedure:
-
In a 100 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser with a bubble counter (filled with paraffin oil), add 30.4 g (25.6 mL, 300 mmol) of concentrated hydrochloric acid.[10]
-
Cool the flask in an ice bath.[10]
-
While maintaining cooling and vigorous stirring, slowly add 7.41 g (9.50 mL, 100 mmol) of tert-butanol.[10]
-
Stir the reaction mixture overnight at room temperature.[10]
-
After the reaction is complete, add sodium chloride to the mixture until the aqueous phase is saturated.[10]
-
Transfer the mixture to a separating funnel and separate the phases.[10]
-
Dry the organic phase with anhydrous sodium sulfate.[10]
-
Filter off the drying agent and purify the crude product by distillation over a 10 cm Vigreux column at atmospheric pressure.[10]
Synthesis of 2-Bromoisobutyric acid via Hell-Volhard-Zelinsky Reaction
This protocol describes the bromination of isobutyric acid.
Materials:
-
Isobutyric acid
-
Red phosphorus
-
Bromine
Equipment:
-
1 L three-necked flask with ground-glass joints
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Short helices-packed fractionation column
Procedure:
-
Combine 250 g (2.85 moles) of isobutyric acid and 35 g (0.28 mole) of red phosphorus in a 1 L three-necked flask fitted with a dropping funnel, mechanical stirrer, and reflux condenser.[11]
-
With continuous stirring, add 880 g (5.5 moles) of bromine dropwise from the dropping funnel.[11]
-
After the addition is complete, heat the solution to 100°C for 6 hours.[11]
-
Remove any unreacted bromine and hydrogen bromide under reduced pressure (30 mmHg).[11]
-
Decant the crude α-bromoisobutyryl bromide from the phosphorous acid.[11]
-
Fractionally distill the product through a short helices-packed column.[11]
Synthesis of Pivalic Acid via the Koch Reaction
This industrial method involves the hydrocarboxylation of isobutene.[5]
Materials:
-
Isobutene
-
Carbon monoxide (CO)
-
Water
-
Acid catalyst (e.g., HF or H₃PO₄/BF₃)
Equipment:
-
High-pressure multistage stirred-tank reactor
Procedure:
-
In a multistage stirred-tank reactor, introduce isobutene and the acid catalyst.
-
Add carbon monoxide to the reactor under a pressure of 20-100 bar and maintain the temperature at 20-80 °C.[12]
-
In a subsequent step, introduce water to hydrolyze the intermediate acylium cation.[12]
-
The product, pivalic acid, separates from the catalyst phase, particularly when using H₃PO₄/BF₃, allowing for catalyst recycling.[12]
Signaling Pathways and Experimental Workflows
While this compound itself is primarily a synthetic intermediate, its derivatives have shown notable biological activity, particularly as herbicides.[1] The mechanism of action for many related chloro-s-triazine herbicides involves the inhibition of photosynthetic electron transport in plants.
Below is a conceptual diagram illustrating the synthesis and proposed mechanism of action for a herbicidal derivative of this compound.
Caption: Synthetic route to a herbicidal derivative and its proposed mechanism of action.
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. CAS 594-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound [stenutz.eu]
- 5. Pivalic acid - Wikipedia [en.wikipedia.org]
- 6. Pivalic acid (75-98-9) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Propanoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 9. Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Koch Carboxylic Acid Synthesis - Chempedia - LookChem [lookchem.com]
A Comparative Guide to the Synthesis of 2-Chloro-2-methylpropanoic Acid for Researchers and Drug Development Professionals
An in-depth analysis of competing synthetic protocols for 2-Chloro-2-methylpropanoic acid, a key building block in pharmaceuticals and herbicides, reveals distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact. This guide provides a detailed comparison of the primary synthesis routes, supported by available experimental data, to inform laboratory and industrial-scale production decisions.
This compound, also known as α-chloroisobutyric acid, is a valuable carboxylic acid derivative utilized in the synthesis of a variety of commercial products. Its structural features make it a crucial intermediate in the production of certain herbicides and a key component in the synthesis of various pharmaceutical compounds. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide explores the two most prominent methods for its preparation: the direct chlorination of isobutyric acid via the Hell-Volhard-Zelinsky reaction and a lesser-documented route involving the reaction of acetone and chloroform.
Comparison of Synthesis Protocols
A comprehensive cost-benefit analysis of chemical synthesis protocols requires a multi-faceted approach, considering not only the direct costs of raw materials but also reaction efficiency, operational complexity, and environmental impact. The following sections detail the known synthesis pathways to this compound, presenting available quantitative data to facilitate a comparative assessment.
| Parameter | Protocol 1: Hell-Volhard-Zelinsky (HVZ) Chlorination of Isobutyric Acid | Protocol 2: Acetone and Chloroform Reaction |
| Starting Materials | Isobutyric acid, Chlorinating agent (e.g., Thionyl chloride, Sulfuryl chloride), Catalyst (e.g., Red phosphorus, Phosphorus trichloride) | Acetone, Chloroform, Strong base (e.g., Potassium hydroxide) |
| Reaction Yield (%) | Reported yields for α-chloro acids via HVZ are generally high, often exceeding 85% under optimized conditions.[1] | Specific yield for the conversion to this compound is not well-documented in publicly available literature. The initial product is typically chloretone. |
| Reaction Time | Can be lengthy, often requiring several hours at elevated temperatures.[1][2][3] | The initial reaction to form chloretone is often rapid and exothermic.[4] Subsequent conversion steps would add to the total time. |
| Reaction Conditions | Typically requires high temperatures (reflux) and inert atmosphere.[1][2][3] | The initial step is often conducted at low temperatures (e.g., 0°C) to control the exothermic reaction.[4] |
| Purity of Product | Can be high after purification (distillation or crystallization). Purity of ≥98% is commercially available.[5] | Purity would be dependent on the efficiency of the conversion from the intermediate and the purification method employed. |
| Cost of Raw Materials | Isobutyric acid is a relatively inexpensive bulk chemical. The cost of the chlorinating agent and catalyst can vary. | Acetone and chloroform are common and relatively low-cost industrial solvents. |
| Waste Products | Hydrogen chloride gas, phosphorus-containing byproducts, and chlorinated organic waste. | Chloroform is a regulated substance. The reaction can produce inorganic salts and potentially chlorinated organic byproducts. |
| Scalability | The HVZ reaction is a well-established industrial process for the synthesis of α-halo acids.[2] | The scalability would depend on the development of a robust and efficient protocol for the conversion of the intermediate to the final product. |
Experimental Protocols
Protocol 1: Hell-Volhard-Zelinsky (HVZ) Chlorination of Isobutyric Acid
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and widely used method for the α-halogenation of carboxylic acids.[1][2][3][6] The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes and undergoes halogenation at the α-carbon. Subsequent hydrolysis yields the α-halo carboxylic acid.
Detailed Methodology (General Procedure):
-
Acyl Halide Formation: Isobutyric acid is treated with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in the presence of a catalytic amount of red phosphorus or a phosphorus trihalide.[1][2] This step is typically performed under reflux conditions.
-
α-Chlorination: Chlorine gas (Cl₂) or another chlorinating agent is introduced into the reaction mixture. The enol form of the isobutyryl halide reacts with the chlorine to introduce a chlorine atom at the α-position.
-
Hydrolysis: The resulting α-chloro acyl halide is then carefully hydrolyzed by the addition of water to yield this compound.
-
Purification: The crude product is purified by distillation under reduced pressure or by crystallization to obtain the final product with high purity.
Note: The HVZ reaction is known for its harsh conditions, including high temperatures and the use of corrosive reagents.[1][2][3]
Protocol 2: Synthesis from Acetone and Chloroform
This route is less documented for the direct synthesis of this compound. The initial reaction between acetone and chloroform in the presence of a strong base, such as potassium hydroxide, is well-known to produce 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chloretone, which is a hypnotic agent.[4][7][8] The subsequent conversion of chloretone to this compound would require further chemical transformations, which are not readily found in the surveyed literature.
Plausible (but unverified) Subsequent Steps:
A hypothetical pathway from chloretone to the target acid could involve:
-
Hydrolysis of the trichloromethyl group: This is a challenging transformation. One possibility could be a haloform-type reaction in reverse, though this is not a standard synthetic procedure.
-
Oxidation: If the trichloromethyl group could be converted to a carboxylic acid precursor, a subsequent oxidation step might yield the desired product.
Given the lack of established protocols for this conversion, this route is considered less viable and carries a higher degree of uncertainty regarding its feasibility, yield, and cost-effectiveness.
Cost-Benefit Analysis Workflow
The selection of an optimal synthesis protocol involves a systematic evaluation of various factors. The following diagram illustrates a logical workflow for this cost-benefit analysis.
Caption: Workflow for Cost-Benefit Analysis of Synthesis Protocols.
Conclusion and Recommendation
Based on the available information, the Hell-Volhard-Zelinsky (HVZ) chlorination of isobutyric acid is the more established and reliable method for the synthesis of this compound. This protocol is well-documented in the chemical literature and is a proven industrial process for α-halo acids. While it involves harsh reaction conditions, the yields are generally high, and the starting materials are readily available.
The synthesis route starting from acetone and chloroform is not well-defined for the production of this compound. The primary product of this initial reaction is chloretone, and a clear, efficient pathway to the desired carboxylic acid is not readily apparent in the surveyed literature. Therefore, this route carries significant uncertainty and is not recommended without further extensive research and development.
For researchers and drug development professionals, the HVZ reaction offers a predictable and scalable method for obtaining this compound. Future research could focus on optimizing the HVZ reaction conditions to improve its environmental footprint, for instance, by exploring greener solvents and more efficient catalysts.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. chemscene.com [chemscene.com]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 7. Chloroform on reaction with acetone yields: | Filo [askfilo.com]
- 8. A 4 管 Pre-Medical Chloroform on reaction with acetone gives:- (1) Acetyle.. [askfilo.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-2-methylpropanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of 2-Chloro-2-methylpropanoic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information and a step-by-step plan for its disposal.
This compound is a corrosive and irritant compound that requires careful handling.[1][2] Adherence to safety protocols during its use and disposal is paramount to prevent harm to personnel and the environment.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and first aid procedures.
| Personal Protective Equipment (PPE) | First Aid Measures |
| Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3] | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4] |
| Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.[3][4] | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3][4] |
| Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation of dust or vapors is possible.[3] | Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4] |
| Hand Protection: Wear appropriate chemical-resistant gloves. | Ingestion: Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4] |
Spillage and Accidental Release
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or earth.[5] Sweep up the spilled substance into a covered plastic container for disposal.[3] Do not let the chemical enter the environment.[3]
Disposal Plan for this compound
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[5] This ensures that the chemical is handled and disposed of in accordance with all federal, state, and local environmental regulations.[5][6]
Operational Steps for Disposal:
-
Containerization: Keep the waste this compound in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container.[6] Do not mix with other waste.[6]
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols (e.g., "Corrosive," "Irritant").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste with a certified hazardous waste management company. Provide them with the safety data sheet (SDS) for this compound.
-
Documentation: Maintain records of the disposal, including the date, quantity of waste, and the name of the disposal company, as required by your institution and local regulations.
Note: On-site treatment or neutralization of this compound should only be performed by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved, and in strict accordance with institutional and regulatory guidelines.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Chloro-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-Chloro-2-methylpropanoic acid is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans, and disposal methods to minimize risks and ensure a safe laboratory environment.
Hazard Summary: this compound is a corrosive and irritant compound.[1] It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles should always be worn.[2] A face shield is recommended when there is a significant risk of splashing.[2] |
| Skin | Protective Gloves and Lab Coat | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2][3] A lab coat or a chemical-resistant apron should be worn to protect the body.[2] |
| Respiratory | Local Exhaust Ventilation or Respirator | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area.[4]
-
Avoid direct contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Disposal:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal company.[6]
-
Do not allow the chemical to enter drains or waterways.[4]
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a clear and immediate response is crucial. The following diagram outlines the logical workflow for safely managing a this compound spill.
References
- 1. This compound | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sc.edu [sc.edu]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
